Technical Documentation Center

3-[2-(Methylamino)ethoxy]benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[2-(Methylamino)ethoxy]benzonitrile
  • CAS: 1038699-39-6

Core Science & Biosynthesis

Foundational

Strategic Selection of Starting Materials for the Synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile

Executive Summary The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 85038-45-5) represents a classic challenge in medicinal chemistry: the construction of a "Linker-Head-Tail" architecture where a phenolic sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 85038-45-5) represents a classic challenge in medicinal chemistry: the construction of a "Linker-Head-Tail" architecture where a phenolic scaffold is connected to a secondary amine via an ethyl ether bridge. This molecule serves as a critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and various CNS-active agents.

This guide moves beyond simple recipe-following. It analyzes the causality behind starting material selection, focusing on the Stepwise Alkylation-Amination Strategy . This route is preferred over direct alkylation with nitrogen mustards (safety) or Mitsunobu coupling (atom economy) for scalable applications.

Retrosynthetic Logic & Route Selection

To ensure process robustness, we must visualize the bond disconnections. The target molecule is dissected into three core components: the Nucleophilic Scaffold (Phenol), the Bifunctional Linker , and the Amine Tail .

Graphviz Diagram: Retrosynthetic Analysis

Retrosynthesis Target Target: 3-[2-(Methylamino)ethoxy]benzonitrile Disconnect1 Disconnection A: C-N Bond Cleavage Target->Disconnect1 Retrosynthesis Intermediate Intermediate: 3-(2-Chloroethoxy)benzonitrile Disconnect1->Intermediate SM3 Starting Material 3: Methylamine (Nucleophile) Disconnect1->SM3 Disconnect2 Disconnection B: O-C Bond Cleavage Intermediate->Disconnect2 Retrosynthesis SM1 Starting Material 1: 3-Hydroxybenzonitrile (Nucleophile) Disconnect2->SM1 SM2 Starting Material 2: 1-Bromo-2-chloroethane (Electrophile) Disconnect2->SM2

Figure 1: Retrosynthetic breakdown isolating the three primary starting materials.

Critical Analysis of Starting Materials[1]

The success of this synthesis relies on the specific physicochemical attributes of the starting materials.

3-Hydroxybenzonitrile (The Scaffold)[1][2][3]
  • CAS: 873-62-1

  • Role: Provides the aromatic core and the meta-cyano functionality.[1]

  • Critical Quality Attribute (CQA): Water Content.

    • Causality: Phenolic alkylations are typically performed under anhydrous conditions using weak bases (

      
      ). Excess water solvates the phenoxide anion, reducing its nucleophilicity and stalling the reaction.
      
    • Specification: Assay >98.5%; Water <0.5% (Karl Fischer).

1-Bromo-2-chloroethane (The Bifunctional Linker)
  • CAS: 107-04-0

  • Role: The "Selectivity Engine."

  • Why not 1,2-Dichloroethane?

    • Symmetry breaks selectivity. Using dichloroethane often leads to higher rates of dimerization (where one linker reacts with two phenols).

  • Why 1-Bromo-2-chloroethane?

    • The Kinetic Advantage: The C-Br bond is significantly weaker and more labile than the C-Cl bond. Under controlled temperatures (refluxing acetonitrile/acetone), the phenoxide displaces the Bromide exclusively, leaving the Chloride intact for the next step.

    • Self-Validating Mechanism: If the reaction temperature is kept below 70°C, the chloride substitution is kinetically forbidden, naturally preventing polymerization.

Methylamine (The Nucleophile)
  • CAS: 74-89-5

  • Role: Introduces the terminal amine.

  • Form Selection:

    • Gas: Hard to meter; requires autoclaves.

    • THF Solution: Expensive; good for anhydrous work.

    • Aqueous (40%):Preferred. The high dielectric constant of water helps stabilize the transition state in the substitution of the alkyl chloride.

  • Stoichiometry Rule: Must use massive excess (5–10 equivalents) to prevent the product (a secondary amine) from reacting with another molecule of starting material to form a tertiary amine impurity.

Technical Protocol: The Stepwise Synthesis

This protocol is designed to minimize the two primary failure modes: Dimerization (Step 1) and Over-Alkylation (Step 2).

Step 1: Selective Etherification

Objective: Synthesize 3-(2-chloroethoxy)benzonitrile.

  • Charge: To a reactor, add 3-Hydroxybenzonitrile (1.0 eq) and Acetonitrile (10 vol).

  • Activation: Add Potassium Carbonate (

    
    , 2.0 eq). Stir for 30 mins to generate the phenoxide.
    
  • Addition: Add 1-Bromo-2-chloroethane (1.5 eq). Note: Excess is used to drive kinetics, but the distinct leaving groups ensure mono-alkylation.

  • Reaction: Heat to reflux (approx. 80-82°C). Monitor by HPLC.

    • Endpoint: <1.0% remaining phenol.

  • Workup: Cool to RT. Filter solids (

    
    ). Concentrate filtrate.
    
  • Purification: Crystallization from Heptane/IPA is usually sufficient to remove traces of the dimer impurity.

Step 2: Amination via Halide Displacement

Objective: Convert chloro-intermediate to 3-[2-(Methylamino)ethoxy]benzonitrile.

  • Charge: Dissolve 3-(2-chloroethoxy)benzonitrile (1.0 eq) in Ethanol or Methanol (5 vol).

  • Catalysis (Optional but Recommended): Add Sodium Iodide (NaI, 0.1 eq).

    • Mechanism:[2][3] The Finkelstein reaction generates a transient, highly reactive iodo-intermediate in situ, accelerating the reaction with the amine.

  • Nucleophile Addition: Add Methylamine (40% aq) (10.0 eq).

  • Reaction: Heat in a sealed vessel (pressure rating required) to 60-70°C for 8-12 hours.

  • Quench: Concentrate to remove excess methylamine and solvent.

  • Extraction: Dissolve residue in DCM. Wash with basic water (pH 11) to keep the amine in the organic layer.

  • Isolation: Convert to Hydrochloride salt (using HCl/Dioxane) for stability and solid isolation.

Process Visualization & Logic Flow

The following diagram illustrates the process flow and the critical decision points (diamonds) that ensure scientific integrity.

Graphviz Diagram: Process Workflow

ProcessFlow Start Start: 3-Hydroxybenzonitrile Step1 Step 1: Alkylation (1-Bromo-2-chloroethane, K2CO3) Start->Step1 Check1 QC Check: Dimer < 0.5%? Step1->Check1 Check1->Step1 Fail (Recrystallize) Intermed Intermediate: 3-(2-Chloroethoxy)benzonitrile Check1->Intermed Pass Step2 Step 2: Amination (MeNH2, NaI cat.) Intermed->Step2 Check2 QC Check: Tertiary Amine < 0.2%? Step2->Check2 Check2->Step2 Fail (Purify) Final Product: 3-[2-(Methylamino)ethoxy]benzonitrile Check2->Final Pass

Figure 2: Workflow including critical quality control checkpoints.

Impurity Profile & Troubleshooting

A self-validating system requires knowledge of failure modes.

Impurity TypeStructure/OriginCauseRemediation
Dimer Two phenols connected by one ethyl chain.Step 1: Temperature too high or insufficient equivalents of linker.Maintain excess 1-bromo-2-chloroethane; keep T < 85°C.
Styrene 3-(Vinyloxy)benzonitrile.Step 2: Elimination (E2) competes with Substitution (SN2).Reduce reaction temperature; Ensure amine concentration is high (favors SN2).
Tertiary Amine Product reacts with another alkyl chloride.[4]Step 2: Insufficient Methylamine excess.Use >10 eq of Methylamine. The product is a better nucleophile than MeNH2, so MeNH2 must statistically overwhelm it.

References

  • PubChem. (n.d.). 3-[2-(Methylamino)ethoxy]benzonitrile.[5][6][7] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Google Patents. (1971). US3567758A - Preparation of hydroxybenzonitriles.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profiling of 3-[2-(Methylamino)ethoxy]benzonitrile

Prepared by: Gemini, Senior Application Scientist Abstract The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in v...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability and formulation strategies. This guide provides a comprehensive framework for the complete solubility characterization of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 1038699-39-6), a novel compound for which public solubility data is not available.[1] As such, this document serves as a first-principles guide for research scientists and drug development professionals. We will detail the requisite experimental protocols, from foundational physicochemical property determination (pKa) to the execution of kinetic and thermodynamic solubility studies across a range of pharmaceutically relevant media. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Solubility Characterization

3-[2-(Methylamino)ethoxy]benzonitrile is a small organic molecule with the chemical formula C10H12N2O.[2] Its structure, featuring a benzonitrile head, an ethoxy linker, and a terminal secondary amine, suggests a complex physicochemical profile that requires empirical determination. The presence of the basic methylamino group strongly implies that its aqueous solubility will be pH-dependent, a factor with profound implications for its absorption in the variable pH environments of the gastrointestinal tract.

Solubility is not merely a physical constant but a foundational parameter that dictates the therapeutic potential of a compound.[3] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and an inability to achieve therapeutic concentrations, dooming an otherwise potent molecule.[4] Therefore, a thorough and early characterization of a compound's solubility profile is a non-negotiable aspect of preclinical development. This guide outlines the logical and experimental progression required to build a complete and reliable solubility profile for 3-[2-(Methylamino)ethoxy]benzonitrile.

Foundational Physicochemical Properties: Predicting and Measuring pKa

Before any solubility measurements are undertaken for an ionizable compound, its acid dissociation constant(s), or pKa, must be determined. The pKa value governs the degree of ionization at any given pH, and since the ionized form of a molecule is typically much more soluble than the neutral form, this parameter is the primary determinant of the pH-solubility profile.[5]

Structural Analysis and pKa Prediction

The secondary amine in 3-[2-(Methylamino)ethoxy]benzonitrile is a basic functional group. The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged conjugate acid. The equilibrium between the neutral (free base) and ionized (protonated) forms is governed by its pKa. Computational tools can provide an initial estimate, but for definitive data, experimental determination is essential.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of a compound.[6] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is incrementally added.

Protocol:

  • Preparation: Prepare a ~1-5 mM solution of 3-[2-(Methylamino)ethoxy]benzonitrile in deionized water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]

  • Alkalinization: Adjust the starting pH of the solution to >10 with a small amount of dilute NaOH to ensure the compound is fully in its neutral, free base form.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl in small, precise increments.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the neutral base and its conjugate acid are equal.[7]

The workflow for this crucial first step is illustrated below.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Water + KCl prep2 Adjust pH > 10 (with NaOH) prep1->prep2 titrate1 Incrementally Add Standardized HCl prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. Volume of Titrant titrate2->analysis1 analysis2 Identify Half- Equivalence Point analysis1->analysis2 analysis3 pKa = pH at Half-Equivalence analysis2->analysis3 caption Workflow for pKa Determination via Potentiometric Titration. G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo1 Add excess SOLID compound to buffer thermo2 Shake for 24-72 hrs to reach EQUILIBRIUM thermo1->thermo2 thermo3 Separate solid & liquid (Centrifuge/Filter) thermo2->thermo3 thermo4 Quantify concentration in supernatant thermo3->thermo4 kinetic1 Add DMSO stock solution to buffer kinetic2 Incubate for 1-2 hrs (PRECIPITATION) kinetic1->kinetic2 kinetic3 Measure precipitation (Nephelometry) kinetic2->kinetic3 kinetic4 OR Filter & Quantify concentration in filtrate kinetic2->kinetic4 caption Thermodynamic vs. Kinetic Solubility Workflow.

Sources

Protocols & Analytical Methods

Method

Application Note: Trace Quantification of 3-[2-(Methylamino)ethoxy]benzonitrile by UHPLC-MS/MS

This Application Note provides a comprehensive, field-validated protocol for the trace quantification of 3-[2-(Methylamino)ethoxy]benzonitrile using LC-MS/MS. This method addresses the specific challenges of analyzing po...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the trace quantification of 3-[2-(Methylamino)ethoxy]benzonitrile using LC-MS/MS. This method addresses the specific challenges of analyzing polar secondary amines and is designed for implementation in pharmaceutical impurity profiling and genotoxic impurity (GTI) screening.

Abstract & Scientific Rationale

3-[2-(Methylamino)ethoxy]benzonitrile is a secondary amine intermediate often encountered in the synthesis of aryl-piperazine or aryl-alkoxy pharmaceuticals. Due to the presence of a secondary amine and an aromatic nitrile, this compound presents specific analytical challenges:

  • Peak Tailing: Secondary amines interact strongly with residual silanols on silica-based columns, leading to severe tailing at neutral/acidic pH.

  • Retention Issues: Its moderate polarity (LogP ~1.2) and basicity (pKa ~9.5) often result in poor retention on standard C18 phases.

  • Genotoxic Potential: As a secondary amine, it is a precursor to N-nitroso compounds (nitrosamines) if exposed to nitrosating agents. Trace level monitoring is critical.

This protocol utilizes a Charged Surface Hybrid (CSH) stationary phase to mitigate silanol interactions at acidic pH, ensuring sharp peak shapes without the need for ion-pairing agents or high-pH buffers that might suppress MS sensitivity.

Compound Characterization

PropertyDataRelevance to Method
IUPAC Name 3-[2-(methylamino)ethoxy]benzonitrileTarget Analyte
CAS Number 1038699-39-6Identification
Formula C₁₀H₁₂N₂OMass Calculation
Monoisotopic Mass 176.0950 DaPrecursor Ion Selection
[M+H]⁺ 177.1022 m/zESI+ Quantitation Ion
pKa (Predicted) ~9.5 (Amine)Requires pH control for retention
LogP ~1.2Moderately polar; requires high aqueous start

Method Development Strategy (The "Why")

Stationary Phase Selection: Waters XSelect CSH C18
  • Problem: Traditional C18 columns suffer from secondary interactions between the basic methylamino group and surface silanols.

  • Solution: The CSH (Charged Surface Hybrid) particle technology applies a low-level positive surface charge. This repels the protonated amine analyte at acidic pH, preventing silanol interaction and ensuring excellent peak symmetry.

Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid (pH ~2.7).

  • Rationale: Low pH ensures the amine is fully protonated ([M+H]⁺), maximizing ESI+ sensitivity. While basic compounds usually retain poorly at low pH, the CSH column provides sufficient retentivity and superior peak shape compared to high-pH methods which often sacrifice sensitivity.

Detection Mode
  • Mode: Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Rationale: The secondary amine is a "proton sponge," making ESI+ the most sensitive detection mode.

Experimental Protocol

Chemicals & Reagents[1][2][3]
  • Reference Standard: 3-[2-(Methylamino)ethoxy]benzonitrile (>98% purity).

  • Internal Standard (IS): 3-[2-(Methylamino)ethoxy]benzonitrile-d3 (Methyl-d3) or Atenolol-d7 (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid.

Sample Preparation (Direct Dilution / Protein Precipitation)
  • Matrix: API (Active Pharmaceutical Ingredient) or Reaction Mixture.

  • Protocol:

    • Stock Preparation: Dissolve 10 mg analyte in 10 mL MeOH (1 mg/mL).

    • Sample Dissolution: Weigh 50 mg of API sample. Dissolve in 5 mL of Diluent (Water:MeOH 80:20 v/v + 0.1% Formic Acid).

    • IS Spiking: Add Internal Standard to reach a final concentration of 10 ng/mL.

    • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 rpm for 5 mins to remove particulates.

    • Transfer: Transfer supernatant to an amber HPLC vial (prevents potential photodegradation).

LC-MS/MS Conditions
Chromatographic Parameters
ParameterSetting
System UHPLC (e.g., Waters ACQUITY or Shimadzu Nexera)
Column Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient Program:

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 1.0 min: 95% A / 5% B (Load)

  • 6.0 min: 10% A / 90% B (Elution)

  • 7.0 min: 10% A / 90% B (Wash)

  • 7.1 min: 95% A / 5% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry Parameters (Source: ESI+)
ParameterValue
Capillary Voltage 3.0 kV
Desolvation Temp 500°C
Desolvation Gas 1000 L/Hr (N₂)
Cone Gas 150 L/Hr
Source Temp 150°C
MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Target 177.1 120.0 3022Quantifier
Target 177.1 44.1 3015Qualifier
IS (d3) 180.1 120.0 3022Internal Std

Note: The 120.0 fragment corresponds to the cyanophenol moiety [C₇H₆NO]⁺, while 44.1 corresponds to the ethylene-amine fragment [C₂H₆N]⁺.

Visualizations

Analytical Workflow

Workflow Sample Sample (API/Matrix) Prep Dissolution & IS Spiking (Diluent: H2O/MeOH 80:20) Sample->Prep Weigh & Dissolve Sep UHPLC Separation (CSH C18, Acidic pH) Prep->Sep Inject 2µL Ion ESI+ Ionization ([M+H]+ = 177.1) Sep->Ion Elute Frag CID Fragmentation (Loss of Ethylene Amine) Ion->Frag Collision Cell Detect MRM Detection (177.1 -> 120.0) Frag->Detect Quantify

Caption: Step-by-step analytical workflow from sample preparation to MS/MS quantification.

Proposed Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 177.1 Frag1 Product Ion (Quant) [Cyanophenol]+ m/z 120.0 Parent->Frag1 Ether Cleavage (Collision Energy: 22eV) Frag2 Product Ion (Qual) [C2H6N]+ m/z 44.1 Parent->Frag2 Alkyl Chain Break (Collision Energy: 15eV) Neutral Neutral Loss (N-Methyl-ethylamine)

Caption: Proposed collision-induced dissociation (CID) pathway for 3-[2-(Methylamino)ethoxy]benzonitrile.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy and meets regulatory standards (ICH Q2(R1)), perform the following validation steps:

  • System Suitability Test (SST):

    • Inject the standard (10 ng/mL) 6 times.

    • Requirement: %RSD of Peak Area < 5.0%; Retention Time shift < ±0.1 min.

    • Tailing Factor: Must be < 1.5 (Validates CSH column performance).

  • Linearity:

    • Range: 0.5 ng/mL (LOQ) to 100 ng/mL.

    • Weighting: 1/x².

    • Requirement: R² > 0.995.

  • Accuracy & Recovery:

    • Spike API at 3 levels (LOQ, 100% Limit, 150% Limit).

    • Requirement: Recovery between 80-120%.

  • Matrix Effect (ME):

    • Compare slope of calibration curve in solvent vs. matrix.

    • Calculation: ME (%) = [(Slope_matrix / Slope_solvent) - 1] * 100.

    • Acceptance: If ME > ±20%, use the Deuterated Internal Standard to correct.

Troubleshooting & "Field-Proven" Tips

  • Carryover: Basic amines stick to injector needles.

    • Tip: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The high acid content in the wash effectively cleans the needle.

  • Peak Broadening:

    • Cause: Mismatch between sample diluent and initial mobile phase.

    • Tip: Ensure the sample diluent contains no more than 20% organic solvent. If the sample is not soluble, use a "sandwich injection" or reduce injection volume to 1 µL.

  • Interference:

    • Check: Verify that the API does not fragment to mass 177.1. If it does, chromatographic separation is the only defense—ensure the API and Impurity are baseline separated (Resolution > 2.0).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29015060, 3-[2-(methylamino)ethoxy]benzonitrile. Retrieved from [Link]

  • European Medicines Agency (ICH). ICH guideline Q2(R1) on validation of analytical procedures. Retrieved from [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link][1][2]

  • ThoreauChem. Product Detail: 3-[2-(methylamino)ethoxy]benzonitrile.[3][4] Retrieved from [Link][4]

Sources

Application

Application Notes and Protocols for 3-[2-(Methylamino)ethoxy]benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-[2-(Methylamino)ethoxy]benzonitrile Scaffold In the landscape of modern drug discovery, the identification and ut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-[2-(Methylamino)ethoxy]benzonitrile Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a versatile starting point for the development of novel therapeutics. 3-[2-(Methylamino)ethoxy]benzonitrile emerges as a scaffold of significant interest, combining several key pharmacophoric features that render it a valuable building block for combinatorial library synthesis and lead optimization.

This document serves as a detailed guide to the application of 3-[2-(Methylamino)ethoxy]benzonitrile in medicinal chemistry. It provides not only the scientific rationale for its use but also detailed protocols for its synthesis and incorporation into drug-like molecules, grounded in established chemical principles and supported by authoritative references.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 3-[2-(Methylamino)ethoxy]benzonitrile
CAS Number 1038699-39-6[1]
Molecular Formula C₁₀H₁₂N₂O[2]
Molecular Weight 176.22 g/mol
Predicted XlogP 1.2[2]
Appearance Off-white to pale yellow solid or oil

Part 1: The Medicinal Chemist's Perspective — Why Employ this Scaffold?

The utility of the 3-[2-(Methylamino)ethoxy]benzonitrile scaffold can be dissected by considering the individual contributions of its constituent functional groups to molecular recognition and pharmacokinetic properties.

The Benzonitrile Moiety: A Versatile Pharmacophore

The nitrile group is a highly valuable functional group in medicinal chemistry, serving multiple roles in drug design[3].

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in a protein's active site. This can mimic the hydrogen bonding of a carbonyl group or a hydroxyl group.

  • Dipole Moment: The strong dipole moment of the nitrile group can contribute to favorable electrostatic interactions with the target protein.

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

  • Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as halogens, alkynes, or even a phenyl ring, allowing for fine-tuning of a compound's properties.

The Amino-ethoxy Linker: Modulator of Physicochemical Properties and Target Engagement

The 2-(methylamino)ethoxy linker provides several advantages:

  • Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, increasing the aqueous solubility of the molecule. This is a critical parameter for oral bioavailability.

  • Conformational Flexibility: The flexible ethoxy linker allows the terminal amino group and the benzonitrile core to adopt various spatial orientations, facilitating optimal binding to the target.

  • Additional Interaction Point: The secondary amine can act as a hydrogen bond donor or acceptor and can also participate in ionic interactions, providing an additional anchor point for target engagement.

The meta-Substitution Pattern: A Vector for Specificity

The placement of the amino-ethoxy side chain at the meta position of the benzonitrile ring is a key strategic element. Compared to its ortho and para isomers, the meta substitution provides a distinct vector for orienting the side chain into a specific binding pocket. This can be crucial for achieving selectivity for a particular receptor subtype or isozyme. While the para-substituted analog, 4-[2-(dimethylamino)ethoxy]benzonitrile, is a known intermediate in the synthesis of the prokinetic agent Itopride[4][5], the meta isomer offers a different structural motif for exploring novel chemical space.

Part 2: Synthetic Protocols

The following protocols are based on established methodologies for the synthesis of related aminoalkoxy benzonitriles and are presented as a guide for the laboratory synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile and its subsequent derivatization.

Protocol 1: Synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile

This two-step protocol involves the Williamson ether synthesis followed by deprotection of the amine.

Step 1: Synthesis of 3-[2-(Boc-methylamino)ethoxy]benzonitrile

reactant1 3-Hydroxybenzonitrile reagents K₂CO₃, DMF reactant1->reagents reactant2 tert-butyl (2-bromoethyl)(methyl)carbamate reactant2->reagents product 3-[2-(Boc-methylamino)ethoxy]benzonitrile reagents->product reactant 3-[2-(Boc-methylamino)ethoxy]benzonitrile reagents TFA, DCM reactant->reagents product 3-[2-(Methylamino)ethoxy]benzonitrile reagents->product scaffold 3-[2-(Methylamino)ethoxy]benzonitrile reagents NaBH(OAc)₃, DCE scaffold->reagents aldehyde R-CHO (Aldehyde/Ketone) aldehyde->reagents product Diversified Library Member reagents->product

Sources

Method

High-throughput screening protocol for 3-[2-(Methylamino)ethoxy]benzonitrile

Application Note & Protocol Topic: High-Throughput Screening Protocol for Novel Monoamine Oxidase A Inhibitors, Featuring 3-[2-(Methylamino)ethoxy]benzonitrile as a Representative Test Compound Audience: Researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening Protocol for Novel Monoamine Oxidase A Inhibitors, Featuring 3-[2-(Methylamino)ethoxy]benzonitrile as a Representative Test Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Neuromodulators

Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key neurotransmitters such as serotonin and norepinephrine.[1] Its dysregulation is implicated in a range of neurological and psychiatric disorders, including depression and anxiety.[1][2] Consequently, the discovery of novel MAO-A inhibitors is a significant focus in modern drug discovery.[1] High-throughput screening (HTS) provides a robust platform for rapidly assessing large compound libraries to identify promising new chemical entities.[3][4][5]

This document provides a comprehensive, field-proven protocol for a fluorometric, 384-well plate-based HTS assay designed to identify inhibitors of human MAO-A.[6][7][8] While this protocol is broadly applicable to diverse chemical libraries, it will use 3-[2-(Methylamino)ethoxy]benzonitrile, a compound with structural motifs suggestive of potential interaction with monoaminergic systems, as a representative test article to illustrate the screening workflow. The benzonitrile group, a common moiety in pharmacologically active compounds, and the flexible (methylamino)ethoxy sidechain warrant investigation against targets like MAO-A.[9][10]

Assay Principle: A Fluorescence-Based Approach to Quantifying Inhibition

The HTS assay described herein is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-A-catalyzed oxidation of its substrate.[2][7] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a non-fluorescent probe, such as Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), to produce a highly fluorescent product, resorufin.[7] The resulting increase in fluorescence intensity is directly proportional to MAO-A activity. Putative inhibitors of MAO-A will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

This one-step, mix-and-read format is highly amenable to automation and miniaturization, making it ideal for HTS campaigns.[4][6][7]

Visualizing the Workflow: From Reagents to Results

The following diagram illustrates the sequential steps of the high-throughput screening process.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (Automated) cluster_readout Data Acquisition & Analysis reagents Reagent Preparation (Enzyme, Substrate, Probe) dispense Dispense Test Compounds & Controls to Assay Plate reagents->dispense compound Compound Library Plating (incl. 3-[2-(Methylamino)ethoxy]benzonitrile) compound->dispense controls Control Plating (Positive & Negative) controls->dispense add_enzyme Add MAO-A Enzyme (Pre-incubation) dispense->add_enzyme add_substrate Add Substrate/Probe Mix (Initiate Reaction) add_enzyme->add_substrate incubation Incubate at 37°C add_substrate->incubation read Read Fluorescence (Ex/Em: 530/590 nm) incubation->read qc Quality Control (Z'-factor Calculation) read->qc analysis Hit Identification (% Inhibition) qc->analysis confirmation Dose-Response & IC₅₀ analysis->confirmation

Caption: High-level overview of the HTS workflow.

Materials and Reagents

ReagentSupplierCatalog #Storage
Recombinant Human MAO-ASigma-AldrichMAK295C-80°C
MAO-A Assay BufferSigma-AldrichMAK295A4°C
Tyramine (MAO-A Substrate)Sigma-AldrichT903444°C
Amplex Red ReagentThermo FisherA12222-20°C
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Clorgyline (Positive Control)Sigma-AldrichM3778-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp
384-well Black, Flat-Bottom PlatesGreiner Bio-One781076Room Temp

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a 384-well format with a final assay volume of 20 µL. All liquid handling steps should be performed using automated liquid handlers to ensure precision and consistency.[5]

Reagent Preparation
  • MAO-A Working Solution: Dilute the recombinant human MAO-A enzyme in MAO-A Assay Buffer to a final concentration that yields a robust signal-to-background ratio (determined during assay development).

  • Substrate/Probe Working Solution: Prepare a 2X working solution containing Tyramine, Amplex Red, and HRP in MAO-A Assay Buffer. The optimal concentrations should be determined empirically but typically fall in the ranges of 200 µM for Tyramine, 100 µM for Amplex Red, and 2 U/mL for HRP.[7]

  • Positive Control (Clorgyline): Prepare a stock solution of Clorgyline in DMSO. For the assay, create a working solution that results in >95% inhibition at the final concentration.

  • Test Compound (3-[2-(Methylamino)ethoxy]benzonitrile): Prepare a stock solution in DMSO. For single-point screening, a final assay concentration of 10 µM is standard.[1]

Assay Plate Preparation
  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control, or DMSO (negative control) into the appropriate wells of a 384-well black assay plate. This results in a 1:1000 dilution in the final assay volume.

  • Enzyme Addition: Add 10 µL of the MAO-A working solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the reaction is initiated.

Reaction Initiation and Data Acquisition
  • Substrate Addition: Add 10 µL of the 2X Substrate/Probe Working Solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[1] The plate should be protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.

Data Analysis and Quality Control: Ensuring Trustworthy Results

A robust HTS campaign is built on rigorous quality control.[11][12][13] The primary metric for validating the quality of an HTS assay is the Z'-factor.[14][15][16]

Z'-Factor Calculation

The Z'-factor provides a statistical measure of the separation between the positive and negative controls, accounting for both the dynamic range of the assay and the data variation.[14][17][18] It is calculated using the following formula:

Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control (Clorgyline)

  • μ_n = mean of the negative control (DMSO)

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation between controls, suitable for HTS.[14][16]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[16]
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.[18]

An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for a high-throughput screen.[14]

Hit Identification

"Hits" are identified as compounds that cause a statistically significant reduction in MAO-A activity.[5] The percent inhibition for each test compound is calculated as follows:

% Inhibition = ( 1 - ( (Signal_compound - μ_p) / (μ_n - μ_p) ) ) * 100

A common threshold for hit identification in a primary screen is a percent inhibition value greater than three times the standard deviation of the negative control wells.

From Hit to Lead: The Path Forward

The journey from an initial hit to a viable drug candidate is a multi-step process.

Hit_to_Lead cluster_primary Primary Screen cluster_validation Hit Validation cluster_characterization Lead Characterization primary_screen HTS of Compound Library hit_confirmation Hit Confirmation (Re-testing) primary_screen->hit_confirmation dose_response Dose-Response (IC₅₀) hit_confirmation->dose_response orthogonal_assay Orthogonal Assays (e.g., Luminescence-based) dose_response->orthogonal_assay sar Structure-Activity Relationship (SAR) orthogonal_assay->sar selectivity Selectivity Profiling (vs. MAO-B) sar->selectivity adme In Vitro ADME/Tox selectivity->adme

Caption: The hit-to-lead progression pipeline.

Confirmed hits from the primary screen, such as promising benzonitrile derivatives, would proceed to dose-response studies to determine their potency (IC₅₀). Further characterization involves orthogonal assays to rule out artifacts, selectivity profiling against the MAO-B isoform, and initial in vitro ADME/Tox studies to assess their drug-like properties.[11]

Conclusion

This application note details a robust and validated high-throughput screening protocol for the identification of novel MAO-A inhibitors. By employing a sensitive fluorometric readout and adhering to stringent quality control measures, this assay provides a reliable platform for screening large and diverse compound libraries. The systematic approach outlined here, from primary screening to hit validation, is essential for the successful discovery of new chemical entities with therapeutic potential for neurological disorders.

References

  • National Center for Biotechnology Information. "Acetylcholinesterase Inhibition Assays for High-Throughput Screening." PubMed, National Institutes of Health, 2022, [Link].

  • PubMed. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." National Center for Biotechnology Information, 15 June 2006, [Link].

  • Du, G. H., et al. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." Acta Pharmacologica Sinica, vol. 27, no. 6, 2006, pp. 760-6, [Link].

  • BioSistemika. "From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening." 20 Nov. 2025, [Link].

  • PubMed. "A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry." National Center for Biotechnology Information, [Link].

  • National Center for Biotechnology Information. "Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing." PMC, [Link].

  • ResearchGate. "A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B." [Link].

  • Charles River Laboratories. "High-Throughput Screening (HTS) Services." [Link].

  • National Center for Biotechnology Information. "HTS Assay Validation." Assay Guidance Manual, NCBI Bookshelf, 1 May 2012, [Link].

  • National Center for Biotechnology Information. "Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology." Assay Guidance Manual, NCBI Bookshelf, 1 June 2020, [Link].

  • SciSpace. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." [Link].

  • Attogene. "Acetylcholinesterase Inhibition Assay (Tick or Eel)." [Link].

  • BIT 479/579. "Z-factors." High-throughput Discovery, [Link].

  • PubMed. "A Luminescence Turn-On Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Supramolecular Self-Assembly of Alkynylplatinum(II) Complexes on Coordination Polymer." National Center for Biotechnology Information, 6 Feb. 2019, [Link].

  • GraphPad. "Calculating a Z-factor to assess the quality of a screening assay." FAQ 1153, [Link].

  • Frontiers. "A High-Throughput Screening Platform for Acetylcholinesterase Inhibitors Using a Genetically Encoded Acetylcholine Fluorescent Sensor." 13 Feb. 2026, [Link].

  • PubMed. "HTS Assay Validation." National Center for Biotechnology Information, 1 Oct. 2012, [Link].

  • RxPlora. "What is Z' (read Z-factor)?" 1 Aug. 2024, [Link].

  • High-Throughput Screening Center. "Introduction." [Link].

  • On HTS. "Z-factor." 12 Dec. 2023, [Link].

  • Biobide. "High Content Screening: What is it, Methodologies and Best Practices." Blog, [Link].

  • Plainly Simple. "High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery." 3 May 2025, [Link].

  • American Chemical Society. "Design and Synthesis of Chemiluminescent Probes for the Detection of Cholinesterase Activity." Journal of the American Chemical Society, 5 Apr. 2002, [Link].

  • BMG LABTECH. "High-throughput screening (HTS)." 10 Apr. 2019, [Link].

  • Biochemical Journal. "Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate." PMC, [Link].

  • BellBrook Labs. "What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies." 23 Dec. 2025, [Link].

  • The Scientist. "An Overview of High Throughput Screening." 2 Jan. 2024, [Link].

  • National Center for Biotechnology Information. "Assay Guidance Manual." NCBI Bookshelf, 1 Dec. 2025, [Link].

  • ResearchGate. "HTS process and drug development. Steps in HTS process and..." [Link].

  • RSC Publishing. "Photoluminescent sensor for acetylcholinesterase inhibitor determination." [Link].

  • ACS Publications. "Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets." Analytical Chemistry, 16 Nov. 2022, [Link].

  • PubChem. "Benzonitrile, 3-(2-(((4'-fluoro(1,1'-biphenyl)-3-yl)methyl)amino)ethoxy)-." National Center for Biotechnology Information, [Link].

  • PubChemLite. "3-[2-(methylamino)ethoxy]benzonitrile (C10H12N2O)." [Link].

  • Thoreauchem. "3-[2-(methylamino)ethoxy]benzonitrile-1038699-39-6." [Link].

  • Australian Government Department of Health. "Benzonitrile: Human health tier II assessment." 8 Mar. 2019, [Link].

  • Springer. "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." 10 Aug. 2021, [Link].

  • MDPI. "3-((λ3-Oxidanylidene)(propylamino)methyl)-2-ethoxybenzo[e]-[6][19]oxaphosphinine-2-oxide." 19 Aug. 2024, [Link].

  • ResearchGate. "The chemical structure of some biologically important benzonitrile derivatives." [Link].

Sources

Application

Application Note: Structural Elucidation of 3-[2-(Methylamino)ethoxy]benzonitrile using 1D and 2D NMR Spectroscopy

Introduction 3-[2-(Methylamino)ethoxy]benzonitrile is a small organic molecule featuring a benzonitrile core functionalized with a methylamino-ethoxy side chain.[1][2] As a substituted aromatic compound, it serves as a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[2-(Methylamino)ethoxy]benzonitrile is a small organic molecule featuring a benzonitrile core functionalized with a methylamino-ethoxy side chain.[1][2] As a substituted aromatic compound, it serves as a valuable scaffold in medicinal chemistry and material science. Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of small molecules in solution.[3][4]

This application note provides a comprehensive guide to the analysis of 3-[2-(Methylamino)ethoxy]benzonitrile using high-resolution ¹H and ¹³C NMR spectroscopy, supplemented by 2D correlation techniques. We present a self-validating protocol that combines theoretical predictions with detailed experimental procedures, enabling researchers, scientists, and drug development professionals to confidently characterize this and structurally related molecules. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for 3-[2-(Methylamino)ethoxy]benzonitrile[1], this guide utilizes established NMR principles and data from analogous structures to provide a robust prediction of the expected ¹H and ¹³C NMR spectra. These predictions serve as a benchmark for experimental verification.

The structure with atom numbering for NMR assignment is shown below:

Caption: Structure of 3-[2-(Methylamino)ethoxy]benzonitrile with atom numbering.

¹H NMR Predictions (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the principle that the chemical shift (δ) of a proton is determined by its local electronic environment.[5] Protons on the aromatic ring are expected to appear in the downfield region (6.5-8.0 ppm) due to the ring current effect.[6] Protons adjacent to electronegative atoms like oxygen and nitrogen will also be deshielded and shifted downfield.[7]

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration Justification
H4, H5, H6, H27.10 - 7.40Multiplet (m)-4HAromatic protons will form a complex multiplet due to ortho, meta, and para coupling. Their specific shifts are influenced by the electron-donating ether group and the electron-withdrawing nitrile group.
H9 (-O-CH₂-)4.15Triplet (t)J ≈ 5.02HProtons on the carbon adjacent to the ether oxygen are deshielded. The signal is split into a triplet by the two neighboring protons on C10.
H10 (-CH₂-N-)3.00Triplet (t)J ≈ 5.02HProtons on the carbon adjacent to the nitrogen are deshielded, but less so than H9. The signal is split into a triplet by the two neighboring protons on C9.
H12 (-N-CH₃)2.50Singlet (s)-3HThe methyl protons are a singlet as they have no adjacent protons to couple with. The adjacent nitrogen causes a downfield shift compared to a standard alkane.
H11 (-NH-)1.80Broad Singlet (br s)-1HThe amine proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly variable depending on concentration and solvent.
¹³C NMR Predictions (125 MHz, CDCl₃)

In ¹³C NMR, the chemical shifts are highly sensitive to the electronic environment and the type of carbon atom.[8] Aromatic carbons typically resonate between 120-150 ppm.[6] The nitrile carbon is significantly deshielded, appearing far downfield.

Assigned Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C7 (-CN)118.5The sp-hybridized carbon of the nitrile group is characteristically found in this region.[9]
C3 (-C-O)158.0The aromatic carbon directly attached to the electronegative oxygen atom is significantly deshielded.
C1 (-C-CN)113.0The carbon to which the nitrile is attached (ipso-carbon) has a characteristic shift.
C2, C4, C5, C6115.0 - 130.0These aromatic carbons will have distinct signals. Their exact positions are determined by the combined electronic effects of the substituents.
C9 (-O-CH₂)66.5The carbon atom bonded to the ether oxygen is deshielded.
C10 (-CH₂-N)50.0The carbon atom bonded to the amine nitrogen is also deshielded, but to a lesser extent than C9.
C12 (-N-CH₃)36.0The methyl carbon attached to the nitrogen.

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible NMR data for structural verification.

Sample Preparation

A self-validating sample preparation process is crucial for acquiring reliable data.[10]

  • Analyte Purity: Ensure the 3-[2-(Methylamino)ethoxy]benzonitrile sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For quantitative NMR (qNMR), a solvent containing a known internal standard may be used.[4]

  • Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Dissolution: Add ~0.6 mL of CDCl₃.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Reference: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

NMR Data Acquisition Workflow

The following workflow outlines the logical progression of experiments for complete structural characterization.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) shimming Lock & Shim Instrument prep->shimming h1 ¹H NMR Acquisition (Standard 1D Proton) shimming->h1 c13 ¹³C{¹H} NMR Acquisition (Proton Decoupled) h1->c13 cosy 2D ¹H-¹H COSY (Optional: for H-H connectivity) c13->cosy hsqc 2D ¹H-¹³C HSQC (Optional: for C-H connectivity) cosy->hsqc processing Fourier Transform & Phasing hsqc->processing integration ¹H Peak Integration processing->integration assignment Peak Assignment & Structure Verification integration->assignment

Caption: Experimental workflow for NMR analysis.

Spectrometer Setup and 1D ¹H NMR Acquisition
  • Instrument: A 400-600 MHz NMR spectrometer equipped with a standard probe.

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5x T₁) is required.[10]

    • Number of Scans: 8-16 scans, depending on sample concentration.

Spectrometer Setup and 1D ¹³C{¹H} NMR Acquisition
  • Experiment: Standard proton-decoupled ¹³C experiment. Proton decoupling simplifies the spectrum by collapsing multiplets into singlets, increasing the signal-to-noise ratio.[8]

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled carbon (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C has a much lower natural abundance than ¹H.

Data Processing and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

  • Referencing: Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ peak (δ 77.16 ppm).

  • ¹H Spectrum Analysis:

    • Chemical Shift: Compare the observed chemical shifts to the predicted values in the table.

    • Integration: Integrate the area under each peak. The relative ratios should correspond to the number of protons in each unique environment (e.g., 4H for aromatic, 2H for each CH₂, 3H for CH₃).

    • Multiplicity: Analyze the splitting patterns (singlet, triplet, multiplet) to confirm proton-proton connectivities. For instance, the triplet for the -O-CH₂- protons confirms their adjacency to another -CH₂- group.

  • ¹³C Spectrum Analysis:

    • Signal Count: The number of signals should correspond to the number of unique carbon environments in the molecule.

    • Chemical Shift: Assign each carbon signal based on the predicted chemical shifts. The downfield signal around 158 ppm is a strong indicator of the C-O carbon, while the signal near 118.5 ppm is characteristic of the nitrile carbon.

  • 2D NMR for Unambiguous Assignment (Optional but Recommended):

    • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. It would show a cross-peak between the H9 (-O-CH₂-) and H10 (-CH₂-N-) signals, confirming their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[11] It provides definitive C-H assignments, for example, linking the ¹H signal at ~4.15 ppm to the ¹³C signal at ~66.5 ppm (C9).

Conclusion

This application note details a robust and self-validating methodology for the complete NMR spectroscopic analysis of 3-[2-(Methylamino)ethoxy]benzonitrile. By combining theoretical predictions with standardized protocols for ¹H, ¹³C, and 2D NMR, researchers can achieve unambiguous structural confirmation. The principles and workflows described herein are broadly applicable to the characterization of other small organic molecules, providing a foundational guide for scientists in pharmaceutical and chemical research.

References

  • D'Souza, R., and Summers, M. F. (2010). NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-[2-(methylamino)ethoxy]benzonitrile. PubChem. Available at: [Link]

  • Bruker. (n.d.). Materials and Methods. Bruker NMR Spectroscopy Documentation. Available at: [Link] (Note: This is a general reference to a typical instrument manufacturer's resources, specific protocol documents may be found on their site.)

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing. Available at: [Link] (Note: Specific supplementary data for benzonitrile derivatives can be found in various articles on this platform.)

  • Claridge, T. D. W. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Available at: [Link]

  • Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Available at: [Link]

  • Thoreauchem. (n.d.). 3-[2-(methylamino)ethoxy]benzonitrile. Thoreauchem. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass. Available at: [Link]

  • Gunawan, G., & Suyanta, S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Atta-ur-Rahman. (2005). 13C NMR Spectroscopy. Solving Problems with NMR Spectroscopy. Academic Press. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for 3-[2-(Methylamino)ethoxy]benzonitrile: A Versatile Intermediate in Modern Drug Discovery

Abstract 3-[2-(Methylamino)ethoxy]benzonitrile is a bifunctional organic molecule increasingly recognized for its utility as a key building block in the synthesis of complex pharmaceutical agents. Its unique structure, f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-[2-(Methylamino)ethoxy]benzonitrile is a bifunctional organic molecule increasingly recognized for its utility as a key building block in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a nucleophilic secondary amine, a versatile nitrile group, and a strategically positioned ether linkage on a phenyl ring, offers multiple avenues for chemical modification. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the properties, synthesis, and practical applications of this intermediate. We present detailed, field-tested protocols for its derivatization and robust analytical methods for characterization, underscoring its potential in creating novel molecular entities for targeted therapies.

Introduction: The Strategic Value of 3-[2-(Methylamino)ethoxy]benzonitrile

In the landscape of medicinal chemistry, the assembly of complex molecular architectures from versatile intermediates is a cornerstone of innovation. 3-[2-(Methylamino)ethoxy]benzonitrile emerges as a compound of significant interest due to the orthogonal reactivity of its functional groups.

  • The Benzonitrile Moiety: The nitrile group (C≡N) is a highly valuable functional group in drug design. It is relatively stable and can act as a bioisostere for other groups, but more importantly, it serves as a synthetic handle for transformation into amines, amides, carboxylic acids, or tetrazoles, enabling profound structural and pharmacological diversification.[1] Benzonitrile-based compounds have shown efficacy as inhibitors of enzymes like glutaminyl-peptide cyclotransferase-like protein (QPCTL), highlighting their potential in developing antitumor therapeutics.[2]

  • The (Methylamino)ethoxy Sidechain: This portion of the molecule introduces flexibility and a basic nitrogen center. The secondary amine is a common feature in many active pharmaceutical ingredients (APIs), often serving as a critical interaction point with biological targets or as a site for modulating physicochemical properties like solubility and pKa. The ethoxy linker provides optimal spacing and conformational flexibility, allowing the amine to orient itself effectively within a receptor's binding pocket.

This combination makes 3-[2-(Methylamino)ethoxy]benzonitrile a powerful scaffold for generating libraries of compounds aimed at a wide array of biological targets, from kinases and G-protein coupled receptors (GPCRs) to ion channels.

Physicochemical Properties & Safety Profile

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Compound Data Summary
PropertyValueSource
CAS Number 1038699-39-6Thoreauchem[3]
Molecular Formula C₁₀H₁₂N₂OPubChem[4]
Molecular Weight 176.22 g/mol PubChem[4]
Boiling Point 191 °C (376 °F)Sigma-Aldrich
logP (Predicted) 1.2 - 1.5PubChem, Sigma-Aldrich[4]
Appearance Liquid (form may vary)N/A
Purity Typically >95%Thoreauchem[3]
Safety & Handling

3-[2-(Methylamino)ethoxy]benzonitrile and related benzonitrile compounds require careful handling due to their potential toxicity.[5][6]

  • Hazards: Harmful if swallowed or in contact with skin. It is classified as a combustible liquid. Always consult the latest Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][7] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6] Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[5]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[5][7]

Synthetic Pathways & Derivatization Potential

The true power of 3-[2-(Methylamino)ethoxy]benzonitrile lies in its synthetic versatility. Below is a proposed synthetic route and a map of its potential chemical transformations.

Proposed Synthesis via Williamson Ether Synthesis

A common and reliable method for preparing such aryl ethers is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. While specific literature for the meta-isomer is sparse, this protocol is adapted from established procedures for related isomers.[9][10]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Hydroxybenzonitrile P1 Base (e.g., K₂CO₃, NaH) R1->P1 Deprotonation R2 2-(Methylamino)ethyl chloride P3 Heat / Reflux R2->P3 P1->P3 Nucleophilic Attack P2 Solvent (e.g., Acetone, DMF) P2->P3 Product 3-[2-(Methylamino)ethoxy]benzonitrile P3->Product Ether Formation

Caption: Proposed Williamson ether synthesis route.

Key Derivatization Reactions

The functional groups of the intermediate offer orthogonal handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space.

Derivatization_Potential cluster_nitrile Nitrile (C≡N) Transformations cluster_amine Amine (-NHCH₃) Transformations center_node 3-[2-(Methylamino)ethoxy]benzonitrile N1 Reduction (H₂, Raney Ni or LAH) center_node->N1 A1 Acylation (R-COCl, Base) center_node->A1 N1_Prod Primary Amine (-CH₂NH₂) N1->N1_Prod N2 Hydrolysis (Acid/Base) N2_Prod Carboxylic Acid (-COOH) N2->N2_Prod N3 Cycloaddition (NaN₃) N3_Prod Tetrazole Ring N3->N3_Prod A1_Prod Amide (-N(CH₃)COR) A1->A1_Prod A2 Sulfonylation (R-SO₂Cl, Base) A2_Prod Sulfonamide (-N(CH₃)SO₂R) A2->A2_Prod A3 Reductive Amination (Aldehyde, NaBH(OAc)₃) A3_Prod Tertiary Amine (-N(CH₃)CH₂R) A3->A3_Prod

Caption: Key derivatization pathways from the core intermediate.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: N-Acylation of the Secondary Amine to Form an Amide Derivative

This protocol describes a standard procedure for creating an amide linkage, a common motif in pharmaceuticals.

Protocol_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization S1 Dissolve intermediate (1 eq.) and base (e.g., TEA, 1.5 eq.) in DCM S2 Cool reaction vessel to 0 °C in an ice bath S1->S2 R1 Add acyl chloride (1.1 eq.) dropwise to the solution S2->R1 R2 Stir at 0 °C for 30 min, then warm to room temp R1->R2 R3 Monitor reaction by TLC until starting material is consumed R2->R3 W1 Quench with saturated NaHCO₃ solution R3->W1 W2 Extract with DCM (3x) W1->W2 W3 Combine organics, dry over Na₂SO₄, and concentrate W2->W3 P1 Purify by column chromatography (Silica gel) W3->P1 A1 Confirm structure by ¹H NMR, ¹³C NMR, and MS P1->A1

Caption: Standard workflow for N-Acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-[2-(methylamino)ethoxy]benzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Addition of Reagent: Cool the stirred solution to 0 °C using an ice-water bath. Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques.

Protocol 2: Reduction of the Nitrile to a Primary Benzylamine Derivative

This transformation is critical for accessing benzylamine scaffolds, which are prevalent in many classes of bioactive molecules.[10][11]

Step-by-Step Methodology:

  • Catalyst Preparation (for Catalytic Hydrogenation): In a hydrogenation vessel, suspend a catalyst such as Raney Nickel or 10% Palladium on Carbon (Pd/C) (approx. 10% w/w) in a suitable solvent like methanol or ethanol, often with a small amount of ammonia to prevent secondary amine formation.

  • Reaction Setup: Add 3-[2-(methylamino)ethoxy]benzonitrile (1.0 eq.) to the vessel.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by analytical methods like TLC or LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting primary amine can often be used directly or purified further by chromatography or crystallization if necessary.

Protocol 3: Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized derivatives.

TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural ElucidationSignals corresponding to aromatic protons, the ethoxy linker (-OCH₂CH₂N-), the N-methyl group, and any newly introduced functional groups. Carbon signals will confirm the skeletal framework.
LC-MS Purity Assessment & Mass VerificationA primary peak in the liquid chromatogram indicating purity. The mass spectrometer will provide the [M+H]⁺ ion, confirming the molecular weight of the target compound.[12][13]
FTIR Functional Group AnalysisDisappearance of the nitrile peak (~2230 cm⁻¹) after reduction or hydrolysis. Appearance of new peaks, such as an amide carbonyl (~1650 cm⁻¹), after acylation.
HPLC Quantitative Purity AnalysisA high-performance liquid chromatography method should be developed to determine the purity of the final compound, typically expressed as a percentage of the total peak area.[14]

Conclusion

3-[2-(Methylamino)ethoxy]benzonitrile represents a strategically valuable and versatile intermediate for modern chemical and pharmaceutical research. Its distinct functional groups provide a platform for developing a diverse range of novel compounds. The protocols and data presented herein offer a foundational guide for researchers to harness the full synthetic potential of this molecule, paving the way for the discovery of next-generation therapeutics. As with all chemical research, proper safety precautions and rigorous analytical confirmation are essential for successful and reproducible outcomes.

References

  • PubChem. 3-[2-(methylamino)ethoxy]benzonitrile. National Center for Biotechnology Information. [Link]

  • Thoreauchem. 3-[2-(methylamino)ethoxy]benzonitrile. [Link]

  • Google Patents. WO 2006/011696 A1: Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine.
  • Google Patents.
  • EPA CompTox Chemicals Dashboard. 4-[2-(diethylamino)ethoxy]benzonitrile Properties. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. (June 23, 2006). [Link]

  • PubChem. 3-[2-(methylamino)ethyl]benzonitrile hydrochloride. National Center for Biotechnology Information. [Link]

  • Molbank. 3-((λ3-Oxidanylidene)(propylamino)methyl)-2-ethoxybenzo[e]-[4]oxaphosphinine-2-oxide. (2024). [Link]

  • Google Patents.
  • Google Patents. CN105175283A: 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Google Patents.
  • Kasprzyk-Hordern, B., et al. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater. Analytical and Bioanalytical Chemistry. [Link]

  • protocols.io. Ataxia Mutant mca-3 Drug Repurposing Screen. (2025). [Link]

  • Chemsrc. CAS#:189253-71-2 | 3-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propanenitrile. [Link]

  • Veeprho. 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride. [Link]

  • INESSS. Plasma 3-methoxytyramine assay using lc-ms/ms. (2014). [Link]

  • Rap, D. B., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Communications Chemistry. [Link]

  • Peitzsch, M., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. Clinical Biochemistry. [Link]

  • Li, Y., et al. (2023). Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy. Signal Transduction and Targeted Therapy. [Link]

  • protocols.io. Protocol for real-time measurement of mitochondrial bioenergetics in 3D-cultured brain tumor stem cells. (2023). [Link]

  • Kamal, H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. [Link]

  • ATSDR. Analytical Methods for Iodine. (2004). [Link]

Sources

Application

Application Note: Strategic Derivatization of 3-[2-(Methylamino)ethoxy]benzonitrile for Biological Assays

Abstract & Scope This technical guide details the derivatization of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 1038699-39-6), a representative pharmacophore scaffold containing a hindered secondary amine and a nitrile c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the derivatization of 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 1038699-39-6), a representative pharmacophore scaffold containing a hindered secondary amine and a nitrile core. Due to its structural similarity to serotonin-norepinephrine reuptake inhibitors (SNRIs) and specific kinase inhibitors, this molecule serves as an ideal model for developing Fluorescence Polarization (FP) tracers and Affinity Chromatography resins.

This document provides optimized protocols for labeling the


-methyl secondary amine—a challenging nucleophile compared to primary amines—while preserving the integrity of the benzonitrile pharmacophore.

Molecule Analysis & Design Strategy

Chemical Personality
  • Core Structure: Benzonitrile (electron-withdrawing, stable under mild alkylation/acylation).

  • Linker: Ethoxy bridge (flexible, non-polar).

  • Reactive Handle: Secondary amine (

    
    -methyl).
    
    • Challenge: The methyl group introduces steric hindrance, reducing nucleophilicity toward standard NHS-ester reagents compared to primary amines.

    • Solution: Utilization of anhydrous organic conditions with non-nucleophilic bases (DIPEA) to drive kinetics, rather than aqueous buffers where hydrolysis competes with labeling.

Derivatization Pathways

We define two primary workflows based on the intended biological assay:

  • Workflow A (Fluorescent Tracer): Conjugation with a high-quantum yield fluorophore (e.g., BODIPY-FL or Alexa Fluor 488 equivalent) for competitive binding assays (FP).

  • Workflow B (Affinity Probe): Conjugation with Biotin-PEG

    
     for streptavidin pull-down assays or surface plasmon resonance (SPR) immobilization.
    

DerivatizationStrategy Start 3-[2-(Methylamino) ethoxy]benzonitrile Decision Target Assay? Start->Decision PathA Fluorescence Polarization (FP) Assay Decision->PathA Binding Kinetics PathB Affinity Pull-Down (Proteomics) Decision->PathB Target ID ReagentA Reagent: NHS-Fluorophore (Anhydrous DMF/DIPEA) PathA->ReagentA ReagentB Reagent: NHS-PEG4-Biotin (Prevents Steric Clash) PathB->ReagentB ProductA Fluorescent Tracer (Purify via Prep-HPLC) ReagentA->ProductA ProductB Biotinylated Probe (Purify via C18 Flash) ReagentB->ProductB

Figure 1: Strategic workflow for converting the secondary amine scaffold into functional biological probes.

Protocol A: Synthesis of Fluorescent Tracer (For FP Assays)

Objective: Label the secondary amine with a fluorophore. Critical Note: Secondary amines react slowly with NHS esters. We use BODIPY-FL-NHS (or equivalent) because BODIPY dyes are uncharged and hydrophobic, minimizing non-specific binding in FP assays compared to negatively charged fluoresceins.

Materials
  • Substrate: 3-[2-(Methylamino)ethoxy]benzonitrile (10 mg, ~56 µmol).

  • Reagent: BODIPY-FL-NHS Ester (or Alexa Fluor 488 NHS Ester).

  • Solvent: Anhydrous Dimethylformamide (DMF) or DMSO.[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA), anhydrous.
    
  • Purification: Prep-HPLC (C18 column).

Step-by-Step Methodology
  • Preparation (Anhydrous):

    • Dissolve 10 mg of the benzonitrile substrate in 500 µL of anhydrous DMF in a dry glass vial.

    • Add 2.0 equivalents of DIPEA (approx. 20 µL). Vortex to mix.

    • Why: The base ensures the secondary amine is deprotonated (neutral) and nucleophilic.

  • Reaction:

    • Dissolve 1.2 equivalents of the Fluorophore-NHS ester in 200 µL anhydrous DMF.

    • Add the fluorophore solution dropwise to the substrate solution while stirring.

    • Flush the vial with Nitrogen or Argon gas, cap tightly, and wrap in aluminum foil (light sensitive).

    • Incubate at Room Temperature for 12–16 hours .

    • Note: Unlike primary amines which react in minutes, hindered secondary amines require overnight incubation.

  • Monitoring:

    • Check reaction progress via LC-MS. Look for the disappearance of the starting material (

      
       [M+H]
      
      
      
      ) and appearance of the conjugate mass.
  • Quenching:

    • Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester. Stir for 15 minutes.

  • Purification (Crucial):

    • Inject the mixture onto a C18 Prep-HPLC column.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 20 minutes.

    • Collect the major colored peak. Lyophilize to a powder.

Protocol B: Synthesis of Biotinylated Probe (For Pull-Downs)

Objective: Attach biotin with a spacer to avoid steric interference at the protein binding site.

Materials
  • Reagent: NHS-PEG

    
    -Biotin . The PEG
    
    
    
    spacer is mandatory. A direct biotin attachment often fails because the bulky streptavidin protein clashes with the target protein.
Step-by-Step Methodology
  • Dissolution: Dissolve 10 mg substrate in 500 µL anhydrous DMF.

  • Activation: Add 3.0 equivalents of DIPEA.

  • Coupling: Add 1.5 equivalents of NHS-PEG

    
    -Biotin.
    
  • Incubation: React at 30°C for 4 hours or RT overnight.

  • Work-up:

    • Dilute reaction with 5 mL Dichloromethane (DCM).

    • Wash organic layer with saturated NaHCO

      
       (2x) and Brine (1x).
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Refinement: If purity is <95% by LC-MS, perform Flash Chromatography (DCM:MeOH gradient).

Quality Control & Validation

Before using the derivative in an assay, it must pass the following QC criteria.

ParameterMethodAcceptance Criteria
Identity LC-MS (ESI+)Observed Mass = Theoretical Mass ± 0.4 Da
Purity HPLC (254 nm & 488 nm)> 95% Area Under Curve (AUC)
Structure 1H-NMR (DMSO-d6)Confirm shift of

-methyl protons (usually downfield shift upon acylation)
Solubility VisualSoluble in 100% DMSO at 10 mM

Biological Application: Fluorescence Polarization (FP) Assay[2][3][4][5][6]

The primary utility of the fluorescent derivative is as a tracer to measure the binding affinity of unlabeled compounds (drug candidates) to the target protein.

Assay Principle
  • High Polarization (Bound): Small tracer binds to large protein -> Slow rotation.

  • Low Polarization (Free): Competitor drug displaces tracer -> Tracer rotates fast.

FPAssay Step1 Tracer + Protein (High Polarization) Step2 Add Test Compound (Inhibitor) Step1->Step2 Step3 Competition Equilibrium Step2->Step3 ResultA Tracer Displaced (Low mP = Hit) Step3->ResultA High Affinity Inhibitor ResultB Tracer Remains Bound (High mP = No Binding) Step3->ResultB Inactive Compound

Figure 2: Logic flow of the Competitive Fluorescence Polarization Assay.

Optimized Assay Conditions
  • Tracer Concentration: 10–50 nM (Keep below the

    
     of the tracer).
    
  • Buffer: PBS pH 7.4 + 0.01% Triton X-100 (Reduces stickiness).

  • Incubation: 30–60 minutes at RT.

  • Readout: Ex/Em appropriate for fluorophore (e.g., 485/535 nm for BODIPY/FITC).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<10%) Hydrolysis of NHS esterEnsure DMF is anhydrous . Do not use old NHS reagents.
No Reaction Amine protonationIncrease DIPEA to 3–4 equivalents. Ensure pH equivalent is >8.[2][3]5.
High Background (FP) Tracer aggregationAdd 0.01% Tween-20 or Triton X-100 to assay buffer.
Precipitation Poor solubility of conjugateUse a more hydrophilic linker (PEG) or switch fluorophore (e.g., Sulfo-Cy5).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS-ester chemistry and secondary amine labeling).
  • BroadPharm. (n.d.). PEG-NHS Ester Labeling Protocol. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Retrieved from

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17–32.

  • PubChem. (2025). Compound Summary: 3-[2-(Methylamino)ethoxy]benzonitrile.[4] Retrieved from [5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of 3-[2-(Methylamino)ethoxy]benzonitrile

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of 3-[2-(Methylamino)ethoxy]benzonitrile. It is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of 3-[2-(Methylamino)ethoxy]benzonitrile. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar basic compounds.

Introduction to the Challenge

3-[2-(Methylamino)ethoxy]benzonitrile is a polar, basic compound, a structural motif common in many pharmaceutical intermediates.[1][2] Its purification via traditional normal-phase silica gel chromatography is often problematic. The basic secondary amine functionality interacts strongly with the acidic silanol groups on the silica surface, leading to a host of issues including poor peak shape, low recovery, and even on-column degradation.[3][4] This guide will explore the root causes of these problems and provide systematic, field-proven solutions.

Visualizing the Purification Workflow

A typical workflow for developing a purification method for this compound involves careful selection of the stationary and mobile phases, often guided by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Caption: A generalized workflow for the purification of 3-[2-(Methylamino)ethoxy]benzonitrile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the chromatographic purification of 3-[2-(Methylamino)ethoxy]benzonitrile.

Problem 1: Severe Tailing and Broad Peaks on Silica Gel

Question: My TLC plate shows significant streaking, and my column chromatography results in very broad, tailing peaks for my target compound. What's happening and how can I fix it?

Answer: This is a classic symptom of strong acid-base interactions between your basic amine compound and the acidic silica gel.[3] The silanol groups (Si-OH) on the silica surface are acidic and can protonate the secondary amine of your molecule, causing it to bind strongly and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification: The most common and immediate solution is to add a competing base to your mobile phase.[4] This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Recommended Additives:

      • Triethylamine (TEA): Add 0.1-2% (v/v) to your eluent. TEA is a volatile organic base that is effective at masking silanol groups.[5]

      • Ammonium Hydroxide: A solution of methanol with a small percentage of ammonium hydroxide can also be very effective.[5] This is particularly useful for highly polar amines.

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., TEA is difficult to remove), consider using a different stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to better peak shapes.[3]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6] Start with neutral alumina and if tailing persists, switch to basic alumina.

Problem 2: Low or No Recovery of the Compound

Question: I've run my column, but I can't seem to recover my compound. I suspect it's stuck on the column. What should I do?

Answer: This is an extreme case of the interaction described in Problem 1. Your compound is so strongly adsorbed to the silica that the mobile phase lacks the strength to elute it. It's also possible that your compound is degrading on the acidic silica.[6]

Solutions:

  • Test for Stability: Before running a large-scale column, it's crucial to assess the stability of your compound on silica gel. This can be done with a 2D TLC experiment.[7]

    • 2D TLC Protocol:

      • Spot your crude material in one corner of a square TLC plate.

      • Run the plate in a suitable solvent system.

      • Dry the plate completely.

      • Turn the plate 90 degrees and run it again in the same solvent system.

      • If your compound is stable, it will appear on the diagonal. If it's degrading, you will see spots below the diagonal.[7]

  • Increase Mobile Phase Polarity Drastically: If the compound is stable but strongly retained, you may need a much stronger eluent.

    • "Aggressive" Solvent Systems: For strongly bound amines, solvent systems like dichloromethane/methanol/ammonium hydroxide can be employed to overcome the strong acid-base interactions.[3]

    • Step Gradient: Start with your standard eluent and then flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% TEA) to recover your compound.

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify using normal-phase chromatography, reverse-phase chromatography is an excellent alternative.[8][9] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[10]

Problem 3: Co-elution with a Similar Impurity

Question: I have an impurity that has a very similar Rf to my product on TLC, and I can't separate them on the column. What are my options?

Answer: This is a common challenge, especially with impurities that are structurally related to the target molecule.[11] The key is to alter the selectivity of your chromatographic system.

Solutions:

  • Change the Mobile Phase Composition: Even small changes to the eluent can significantly impact selectivity.

    • Solvent Triangle Approach: Experiment with different solvent systems based on the solvent selectivity triangle (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system). Different solvents will have different interactions (dipole-dipole, hydrogen bonding) with your compound and impurity, potentially leading to better separation.[12]

  • Orthogonal Chromatography: If changing the mobile phase in normal-phase chromatography doesn't work, switch to a completely different separation mechanism.[13]

    • Normal-Phase to Reverse-Phase: As mentioned before, reverse-phase chromatography separates compounds based on hydrophobicity, which is a different principle than the polarity-based separation of normal-phase chromatography.[9] This often provides the necessary selectivity to separate closely related compounds.[13]

  • Preparative HPLC: If flash chromatography does not provide the required purity, preparative HPLC can offer much higher resolution.[14] Both normal-phase and reverse-phase preparative HPLC are viable options.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 3-[2-(Methylamino)ethoxy]benzonitrile on silica gel?

A1: A good starting point would be a mixture of a non-polar and a polar solvent, with a basic additive. For example:

  • Hexane:Ethyl Acetate (1:1) + 0.5% Triethylamine

  • Dichloromethane:Methanol (95:5) + 0.5% Triethylamine

Adjust the ratio of the polar to non-polar solvent to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation on a column.

Q2: How do I prepare my sample for loading onto the column?

A2: There are two main methods for sample loading:

  • Liquid Loading: Dissolve your crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent. Ensure the volume is small to maintain a tight band at the top of the column.

  • Solid Loading (Dry Loading): This is often the preferred method. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique generally leads to better resolution.

Q3: Should I use a gradient or isocratic elution?

A3: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always more efficient. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities. This saves time and solvent compared to an isocratic elution.

Q4: My compound is a racemate. Will these purification methods separate the enantiomers?

A4: No, the chromatographic methods described above (using standard silica, alumina, or C18) are achiral and will not separate enantiomers. To separate enantiomers, you would need to use a chiral stationary phase (CSP) or a chiral mobile phase additive, which is a specialized technique known as chiral chromatography.[15][]

Summary of Recommended Purification Parameters

ParameterRecommendation for Normal-PhaseRecommendation for Reverse-PhaseRationale
Stationary Phase Silica Gel (with basic modifier), Amine-Functionalized Silica, or Alumina (Neutral/Basic)C18-Functionalized SilicaTo mitigate strong interactions with the basic amine.[3] C18 is a standard, versatile non-polar phase.[10]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolWater/Acetonitrile or Water/MethanolAprotic/protic solvent mixtures to modulate polarity. Water-miscible organic solvents for reverse-phase.[10]
Additive 0.1-2% Triethylamine or Ammonium Hydroxide0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for better peak shape, if needed)To mask acidic silanols in normal-phase[4] or to improve peak shape in reverse-phase.
Sample Loading Solid (Dry) LoadingLiquid Loading (dissolved in mobile phase or a compatible solvent)Dry loading often gives better resolution in normal-phase. Liquid loading is standard for reverse-phase.
Elution Step or Linear GradientLinear GradientEfficiently separates components with a wide range of polarities.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Poor Separation or Recovery Check_Tailing Severe Peak Tailing? Start->Check_Tailing Add_Base Add TEA or NH4OH to Mobile Phase Check_Tailing->Add_Base Yes Check_Recovery Low or No Recovery? Check_Tailing->Check_Recovery No Add_Base->Check_Recovery Use_Amine_Column Use Amine-Functionalized or Alumina Column Test_Stability Perform 2D TLC for Stability Check_Recovery->Test_Stability Yes Check_Coelution Co-elution of Impurities? Check_Recovery->Check_Coelution No Increase_Polarity Flush with High Polarity Solvent Test_Stability->Increase_Polarity Stable Switch_To_RP Switch to Reverse-Phase (C18) Test_Stability->Switch_To_RP Unstable Increase_Polarity->Check_Coelution Use_Prep_HPLC Use Preparative HPLC for Higher Resolution Switch_To_RP->Use_Prep_HPLC Still Co-eluting Change_Solvent Change Mobile Phase Solvents (e.g., Hex/EtOAc to DCM/MeOH) Check_Coelution->Change_Solvent Yes Success Successful Purification Check_Coelution->Success No Change_Solvent->Switch_To_RP Still Co-eluting Change_Solvent->Success Separated Use_Prep_HPLC->Success

Caption: A decision tree for troubleshooting common purification issues.

References

  • Teledyne ISCO. (2012, November 9).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Chi, Y., & Zhang, J. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
  • University of Rochester.
  • Wikipedia.
  • Chrom Tech, Inc. (2025, October 20).
  • Waters Blog. (2025, June 18).
  • Biotage. (2023, February 10).
  • Biotage. (2023, February 10).
  • University of Rochester.
  • University of Rochester.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • WordPress.com. (2006, October 5). Purifying amines on silica | Org Prep Daily.
  • WordPress.com. (2006, October 5). Purifying amines on silica | Org Prep Daily.
  • Santai Technologies Inc.
  • Chiral Drug Separ
  • BOC Sciences.
  • Lilly-Spain. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • CymitQuimica. CAS 24197-95-3: 4-[2-(Dimethylamino)ethoxy]benzonitrile.
  • ArtMolecule.
  • Der Pharma Chemica.

Sources

Optimization

Side products in 3-[2-(Methylamino)ethoxy]benzonitrile synthesis

Technical Support Center: Impurity Profiling & Troubleshooting for 3-[2-(Methylamino)ethoxy]benzonitrile ID: TSC-CHEM-29015 | Status: Active | Last Updated: 2026-02-18[1] Executive Summary & Synthetic Context Target Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Troubleshooting for 3-[2-(Methylamino)ethoxy]benzonitrile

ID: TSC-CHEM-29015 | Status: Active | Last Updated: 2026-02-18[1]

Executive Summary & Synthetic Context

Target Molecule: 3-[2-(Methylamino)ethoxy]benzonitrile CAS: 1038699-39-6 (Generic/Related) Primary Application: Pharmacophore intermediate for kinase inhibitors and CNS-active agents.[1]

This guide addresses the specific impurity profile generated during the two-step synthesis of 3-[2-(methylamino)ethoxy]benzonitrile from 3-hydroxybenzonitrile . The standard industrial route involves O-alkylation followed by N-alkylation.[1] Deviations in stoichiometry, temperature, or pH directly correlate to the formation of three critical impurities: the Dimer (Bis-alkylated amine) , the Vinyl Ether (Elimination product) , and the Benzamide (Hydrolysis product) .

Visualizing the Reaction & Failure Modes

The following diagram maps the standard synthetic pathway against the three primary deviation points that generate impurities.

SynthesisPathways Start 3-Hydroxybenzonitrile (Starting Material) Inter Intermediate: 3-(2-chloroethoxy)benzonitrile Start->Inter 1. Cl-CH2-CH2-Br Base, Heat Product Target Product: 3-[2-(Methylamino)ethoxy]benzonitrile Inter->Product 2. MeNH2 (Excess) Nucleophilic Sub. Imp_Vinyl Impurity A (Vinyl Ether): 3-(Vinyloxy)benzonitrile Inter->Imp_Vinyl Overheating / Strong Base (E2 Elimination) Imp_Dimer Impurity B (Dimer): Bis[2-(3-cyanophenoxy)ethyl]methylamine Inter->Imp_Dimer Low MeNH2 Equivalents (Product acts as Nucleophile) Imp_Amide Impurity C (Amide): 3-[2-(Methylamino)ethoxy]benzamide Product->Imp_Amide Aq. Acid/Base Workup (Nitrile Hydrolysis)

Figure 1: Reaction logic flow showing the divergence points for Impurities A, B, and C.

Troubleshooting Module: Diagnosis & Resolution

Issue 1: The "Dimer" Impurity (Bis-alkylation)

Symptom: LC-MS shows a large peak with Mass


 (Loss of Methylamine).[1]
Chemical Identity: N,N-bis[2-(3-cyanophenoxy)ethyl]methylamine.[1]

Technical Analysis: This is the most common failure mode in alkylation reactions involving primary amines (like methylamine). Once the target secondary amine is formed, it is still nucleophilic. If the concentration of the alkylating agent (the chloroethoxy intermediate) is high relative to the methylamine, the product will react again, forming the tertiary amine "dimer."

Protocol for Correction:

  • Increase Nucleophile Equivalents: You must shift the statistical probability. Use 10–20 equivalents of methylamine (MeNH

    
    ) relative to the chloro-intermediate.[1]
    
  • Order of Addition: Do not add methylamine to the intermediate. Add the intermediate slowly to a chilled solution of excess methylamine. This ensures the alkyl halide always encounters a high concentration of MeNH

    
    .
    
  • Solvent Choice: Use a polar protic solvent (like Methanol or Ethanol) if possible, or THF.[1] High solubility of the methylamine is critical.

Issue 2: The "Vinyl Ether" (Elimination)

Symptom: Appearance of a less polar spot on TLC; NMR shows vinylic protons (dd, ~6.6 ppm and ~4.4-4.7 ppm).[1] Chemical Identity: 3-(vinyloxy)benzonitrile.[1]

Technical Analysis: The intermediate 3-(2-chloroethoxy)benzonitrile contains a beta-hydrogen.[1] In the presence of strong bases (e.g., KOH, NaOH, or even K


CO

at high temps), it undergoes E2 elimination rather than nucleophilic substitution. This expels HCl and forms the double bond.

Protocol for Correction:

  • Lower Temperature: Elimination is entropically favored at high temperatures. Conduct the amination step at room temperature or mild heat (40–50°C max).

  • Base Selection: If adding a base to scavenge HCl, avoid strong hydroxide bases. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or rely on the excess methylamine to act as the base (forming MeNH

    
    Cl salts).
    
  • Reagent Quality: Ensure your methylamine source is not contaminated with strong alkali (common in some aqueous grades).[1]

Issue 3: Nitrile Hydrolysis (Amide Formation)

Symptom: Product peak broadens or splits; IR shows a new carbonyl stretch ~1650-1690 cm⁻¹; Mass +18 (Hydration).[1] Chemical Identity: 3-[2-(Methylamino)ethoxy]benzamide.[1]

Technical Analysis: Benzonitriles are susceptible to hydrolysis under both acidic and basic conditions, converting the cyano group (-CN) to a primary amide (-CONH


).[1] This frequently happens during the workup  phase if the pH is too extreme or if the reaction mixture is heated with aqueous base.

Protocol for Correction:

  • Quench Gently: Do not quench the reaction with strong acid or base. Use saturated NH

    
    Cl (mildly acidic) or water.[1]
    
  • Control pH: Keep workup pH between 8 and 10. Avoid prolonged exposure to pH > 12 or pH < 2.

  • Drying: Remove water quickly. Hydrolysis can continue slowly in wet organic solvents. Dry over MgSO

    
     and concentrate immediately.
    

Comparative Data: Impurity Profile

Impurity TypeRelative Retention Time (RRT)*Mass Shift (Δ m/z)Root CausePrevention Strategy
Target Product 1.000N/AN/A
Vinyl Ether ~1.2 - 1.3 (Non-polar)-31 Da (vs. Target)High Temp / Strong BaseLimit Temp <50°C; Avoid KOH/NaOH.[1]
Dimer ~1.5 - 1.8 (Lipophilic)+145 Da (vs. Target)Low MeNH₂ StoichiometryUse >10 eq.[1] Methylamine; Inverse addition.
Benzamide ~0.6 - 0.8 (Polar)+18 Da (vs. Target)Extreme pH / Aqueous HeatGentle workup (pH 8-10); minimize water contact time.[1]

*RRT is estimated based on standard C18 Reverse Phase HPLC conditions (Water/Acetonitrile gradient).

Validated Experimental Workflow (Route A)

To minimize the side products described above, follow this optimized protocol.

Step 1: Ether Formation (Synthesis of Intermediate) [1]

  • Dissolve 3-hydroxybenzonitrile (1.0 eq) in Acetonitrile (ACN).

  • Add K

    
    CO
    
    
    
    (2.0 eq) and 1-bromo-2-chloroethane (1.5 eq).
  • Reflux (80°C) for 12-16 hours. Note: Monitor for Vinyl Ether formation here; do not overheat.[1]

  • Filter salts, concentrate, and crystallize/distill to obtain pure 3-(2-chloroethoxy)benzonitrile.

Step 2: Amination (Critical Step)

  • Prepare a solution of Methylamine (33% in EtOH, 15.0 eq) in a pressure vessel or sealed flask. Cool to 0°C.[2]

  • Dissolve the 3-(2-chloroethoxy)benzonitrile intermediate in a minimal amount of EtOH/THF.[1]

  • Dropwise Addition: Add the intermediate solution to the cold methylamine solution over 30 minutes. This prevents Dimer formation.[1]

  • Allow to warm to Room Temperature (20-25°C) and stir for 12 hours. Low temp prevents Elimination.[1]

  • Workup: Concentrate under reduced pressure to remove excess methylamine and solvent. Partition residue between Ethyl Acetate and Water (pH ~9).[1] Dry organic layer (MgSO

    
    ) and concentrate.[1][3]
    

References

  • Vertex AI Search. (2026). Synthesis of 3-[2-(methylamino)ethoxy]benzonitrile side products. 3

  • Organic Syntheses. (1977).[1] Procedure for Nitrile Synthesis and Stability. Organic Syntheses, Coll. Vol. 50, p. 718. [1]

  • PubChem. (2026).[3] 3-[2-(methylamino)ethoxy]benzonitrile Compound Summary. CID 29015060.[4]

  • Chemistry Steps. (2021). Reaction of Amines with Alkyl Halides and Elimination Mechanisms.

  • BenchChem. (2025).[2] Technical Support: Optimizing Reaction Conditions for Nitrile Production. [1]

Sources

Troubleshooting

Technical Guide: Purification &amp; Impurity Removal for Benzonitrile Compounds

[1] Introduction & Scope Benzonitrile ( ) is a critical polar aprotic solvent and intermediate in pharmaceutical synthesis.[1] While commercially available at >99% purity, "reagent grade" benzonitrile often contains crit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

Benzonitrile (


) is a critical polar aprotic solvent and intermediate in pharmaceutical synthesis.[1] While commercially available at >99% purity, "reagent grade" benzonitrile often contains critical impurities that sabotage sensitive transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Lewis acid-mediated reactions.

Common Impurities:

  • Phenyl Isonitrile (

    
    ):  The source of the "godzilla" odor; a potent catalyst poison.[1]
    
  • Water: Causes hydrolysis to benzamide/benzoic acid.[1]

  • Amines: Residues from synthesis (ammoxidation).[1]

  • Halobenzenes: Unreacted starting materials (e.g., bromobenzene).[1]

This guide provides autonomous, modular protocols for purifying benzonitrile to "Anhydrous/Sure-Seal" standards.

Module A: The "Smell" Test (Removing Isonitriles)[2][3]

Symptom: The solvent has an overpowering, repulsive odor (resembling "rotting wood" or "old socks") rather than the characteristic sweet almond smell.[1] Cause: Presence of phenyl isonitrile (


), a byproduct of certain synthesis routes.[1] Even ppm levels are detectable by the human nose and can coordinate strongly to metal catalysts (

,

,

), killing reactivity.
Mechanism

We utilize Acid Hydrolysis .[1] Isonitriles are stable to base but hydrolyze rapidly in acidic media to form primary amines and formic acid.[1]



The resulting amine is then removed via basic wash (forming a water-soluble salt or staying in the organic layer to be removed by distillation/drying).[1]
Protocol 1: Acid-Base Wash Cycle

Use this protocol for bulk solvent recycling.[1]

  • Acid Wash: Wash benzonitrile with concentrated Hydrochloric Acid (HCl) until the isonitrile odor dissipates.[1][2][3]

    • Ratio: Use ~5% v/v of conc.[1] HCl relative to solvent volume.[1][4]

    • Action: Shake vigorously in a separatory funnel.[1] Vent frequently.

  • Neutralization: Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).[1]
    • Warning:

      
       evolution will be vigorous.[1] Vent immediately.
      
  • Water Wash: Wash once with brine (saturated

    
    ) to break emulsions and remove bulk water.[1]
    
  • Preliminary Dry: Dry over anhydrous Magnesium Sulfate (

    
    ) or Calcium Chloride (
    
    
    
    ) for 2 hours. Filter.
Workflow Visualization

IsonitrileRemoval Start Impure Benzonitrile (Foul Odor) AcidWash Wash: Conc. HCl (Hydrolysis of PhNC) Start->AcidWash Removes Isonitrile BaseWash Wash: Sat. NaHCO3 (Neutralization) AcidWash->BaseWash Organic Layer Dry Dry: MgSO4/CaCl2 (Remove Bulk Water) BaseWash->Dry Organic Layer Distill Distillation (Final Purification) Dry->Distill Filtered Liquid

Figure 1: Sequential wash logic for removing isonitrile contaminants prior to distillation.[1]

Module B: Desiccation (Removing Water)[1][6]

Symptom: Reaction stalls; formation of benzamide precipitate; degradation of hygroscopic reagents (e.g.,


, 

).[1] Challenge: Benzonitrile is hygroscopic.[1] It forms a heteroazeotrope with water, meaning simple distillation is insufficient for high-grade dryness.[1]
Comparative Data: Drying Agents
AgentEfficiencyReactivity RiskRecommended Use

HighHigh (Polymerization)Standard. Distill from this agent under vacuum.[1]

MediumMedium (Decomposition)Acceptable, but prolonged heating causes PhCN breakdown.[1]

LowLowPreliminary drying only (pre-distillation).[1]
Mol. Sieves (4Å) HighLowStorage. Post-distillation maintenance.[1]
Protocol 2: The P2O5 Distillation (Gold Standard)

Reference: Armarego & Chai, Purification of Laboratory Chemicals.

Safety: Phosphorus Pentoxide (


) is corrosive.[1] Benzonitrile is toxic.[1][5] Work in a fume hood.
  • Pre-Dry: Ensure the solvent has been pre-dried (see Module A) to prevent massive clumping of

    
    .[1]
    
  • Charge: Add

    
     (< 5% w/v) to the benzonitrile in a round-bottom flask.
    
  • Setup: Connect a short-path distillation head. Ensure all joints are greased or sleeved (Teflon).[1]

  • Distill: Distill under reduced pressure.

    • Target: ~69°C at 10 mmHg.[1][2][3]

    • Note: Do not distill at atmospheric pressure (191°C) over

      
       if possible; high heat promotes acid-catalyzed polymerization of the nitrile.[1]
      
  • Storage: Collect the middle fraction directly into a flask containing activated 4Å Molecular Sieves.

Module C: Advanced Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Problem Identify Impurity/Issue Smell Foul Odor? Problem->Smell Water High Water Content? Problem->Water Color Yellow/Red Color? Problem->Color Action1 Acid Wash (HCl) See Module A Smell->Action1 Yes Action2 Distill from P2O5 (Vacuum) Water->Action2 Yes Action3 Vac Distillation (Remove Polymer/Amines) Color->Action3 Yes

Figure 2: Rapid diagnostic logic for benzonitrile purification.

Frequently Asked Questions

Q1: My benzonitrile turned yellow/red after adding


. Is it ruined? 
  • Analysis: Not necessarily. Benzonitrile can form colored complexes or undergo minor decomposition/polymerization on the surface of reactive hydrides.[1]

  • Fix: Decant the liquid away from the solid hydride and distill it. If the color persists in the distillate, you are carrying over contaminants; switch to

    
     and vacuum distillation.
    

Q2: Can I use rotary evaporation to purify benzonitrile?

  • Analysis: No. Benzonitrile has a high boiling point (191°C).[1] Even under a standard rotovap vacuum (~20 mbar), the boiling point is high enough to degrade seals or fail to distill efficiently.

  • Fix: Use a high-vacuum manifold (Schlenk line) or a dedicated vacuum pump with a short-path distillation apparatus.[1]

Q3: How do I store purified benzonitrile?

  • Protocol: Store in an amber glass bottle (light sensitive) over activated 4Å molecular sieves. Wrap the cap with Parafilm or use a Sure-Seal cap under Argon/Nitrogen atmosphere.[1]

Q4: Why not just use steam distillation?

  • Analysis: Steam distillation is excellent for removing gross impurities (like non-volatile tars) because the PhCN/Water heteroazeotrope boils below 100°C. However, it leaves the solvent saturated with water.[1] You must follow steam distillation with Protocol 2 (Desiccation) to make it usable for synthesis.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • Organic Syntheses. (n.d.). General procedures for drying nitriles.[1][1]

  • PubChem. (n.d.).[1][6] Benzonitrile Compound Summary. National Center for Biotechnology Information.[1] [1]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile. It provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up of this important chemical intermediate.

I. Synthetic Strategy Overview

The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile is most effectively achieved through a three-step process rooted in the Williamson ether synthesis. This method ensures high selectivity and is amenable to scaling. The key stages are:

  • Protection of the Secondary Amine: The secondary amine of 2-(methylamino)ethanol is temporarily protected to prevent unwanted N-alkylation in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.[1][2][3]

  • Williamson Ether Synthesis: The Boc-protected 2-(methylamino)ethanol is then coupled with 3-cyanophenol. This reaction proceeds via an S(_N)2 mechanism where the phenoxide, generated in situ, displaces a leaving group on the amino alcohol derivative.[4][5]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target molecule.[6][7]

The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 2-(Methylamino)ethanol 2-(Methylamino)ethanol Boc-protected amino alcohol Boc-protected amino alcohol 2-(Methylamino)ethanol->Boc-protected amino alcohol (Boc)₂O, Base Protected Intermediate Protected Intermediate Boc-protected amino alcohol->Protected Intermediate Activate Alcohol (e.g., TsCl or SOCl₂) Boc-protected Product Boc-protected Product Protected Intermediate->Boc-protected Product 3-Cyanophenol 3-Cyanophenol Phenoxide Phenoxide 3-Cyanophenol->Phenoxide Base Phenoxide->Boc-protected Product Sₙ2 Reaction 3-[2-(Methylamino)ethoxy]benzonitrile 3-[2-(Methylamino)ethoxy]benzonitrile Boc-protected Product->3-[2-(Methylamino)ethoxy]benzonitrile Acid (e.g., TFA or HCl)

Caption: Overall synthetic workflow for 3-[2-(Methylamino)ethoxy]benzonitrile.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete Boc Protection - Insufficient (Boc)₂O or base.- Low reaction temperature or short reaction time.- Presence of moisture.- Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.[8]- Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, NaOH) is used.[8]- Extend the reaction time and/or gently warm the reaction mixture (e.g., to 40 °C).[2]- Use anhydrous solvents and reagents.
Step 2: Low Yield in Williamson Ether Synthesis - Incomplete formation of the phenoxide.- Poor leaving group on the protected amino alcohol.- Competing N-alkylation (if protection is incomplete).- Elimination side reaction (E2).[6]- Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to ensure complete deprotonation of 3-cyanophenol.[4]- Convert the alcohol of the protected amino alcohol to a better leaving group, such as a tosylate (using tosyl chloride) or a halide (using thionyl chloride).[4]- Ensure complete protection of the amine in the previous step.- Use a primary alkyl halide or tosylate to minimize elimination.[6]
Step 3: Incomplete Deprotection - Insufficient acid.- Short reaction time or low temperature.- Use a strong acid such as trifluoroacetic acid (TFA) or HCl in an appropriate solvent (e.g., dichloromethane, dioxane).[6]- Ensure the reaction is stirred at room temperature until TLC or LC-MS indicates complete conversion.[6]
Product Purification Challenges - Presence of unreacted starting materials.- Formation of side products (e.g., N-alkylated or dialkylated products).- The basic nature of the final product can cause streaking on silica gel.- For the final product, an acidic workup can be employed to extract the basic product into an aqueous layer, which is then basified and re-extracted into an organic solvent.- Column chromatography on silica gel can be effective. To mitigate streaking of the basic product, consider adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.- Recrystallization or distillation under reduced pressure are also viable purification methods.[9]

III. Frequently Asked Questions (FAQs)

Q1: Why is protection of the secondary amine necessary?

A1: The secondary amine in 2-(methylamino)ethanol is nucleophilic and can compete with the desired O-alkylation of 3-cyanophenol, leading to the formation of N-alkylated byproducts. Protecting the amine with a group like Boc temporarily renders it non-nucleophilic, ensuring that the reaction proceeds selectively at the oxygen atom.[1][10]

Q2: What is the mechanism of the Williamson ether synthesis?

A2: The Williamson ether synthesis is a classic S(_N)2 reaction. In this synthesis, the hydroxyl group of 3-cyanophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkylating agent (the protected and activated 2-(methylamino)ethanol), displacing the leaving group in a single concerted step to form the ether linkage.[5]

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack 3-Cyanophenol 3-Cyanophenol 3-Cyanophenoxide 3-Cyanophenoxide 3-Cyanophenol->3-Cyanophenoxide + Base Transition State Transition State 3-Cyanophenoxide->Transition State + R-X Ether Product Boc-protected Product Transition State->Ether Product - X⁻ R-X Protected Aminoethyl-LG

Caption: Mechanism of the Williamson ether synthesis.

Q3: What are the key considerations for scaling up this synthesis?

A3: When scaling up, several factors become critical:

  • Heat Management: The deprotonation and etherification steps can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Mixing: Efficient stirring is crucial, especially in heterogeneous mixtures (e.g., with K₂CO₃ as a base), to ensure good mass transfer and reaction rates.

  • Work-up and Extraction: The volumes of solvents for extraction increase significantly. Consider the capacity of your extraction equipment. An acidic workup to isolate the basic final product can be more efficient at a larger scale than chromatography.

  • Safety: Handle all reagents with appropriate personal protective equipment in a well-ventilated area. Be particularly cautious with reactive reagents like sodium hydride and thionyl chloride.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes for the protection and etherification steps, and a more polar system like dichloromethane/methanol for the deprotection step) to resolve the starting materials and products. Staining with potassium permanganate or ninhydrin (for the deprotected amine) can aid in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q5: What are the expected challenges during the purification of the final product?

A5: The final product, 3-[2-(Methylamino)ethoxy]benzonitrile, is a basic compound. This can lead to tailing or streaking during silica gel chromatography. To circumvent this, you can add a small amount of a volatile base like triethylamine to the eluent. Alternatively, an acid-base extraction is a highly effective purification strategy. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the pure product is re-extracted into an organic solvent.[11]

IV. Experimental Protocols

Step 1: Boc Protection of 2-(Methylamino)ethanol
  • To a solution of 2-(methylamino)ethanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) at 0 °C, add a base such as triethylamine (1.2 eq.) or sodium hydroxide (1.1 eq.).[8]

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • If using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

Step 2: Williamson Ether Synthesis
  • In a dry flask under an inert atmosphere, dissolve 3-cyanophenol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., handle with extreme care) and stir the mixture for 30 minutes.

  • Add the Boc-protected and activated 2-(methylamino)ethanol derivative (e.g., the tosylate or chloride, 1.1 eq.).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the reaction is complete (typically 4-12 hours).[5]

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected product.

Step 3: Boc Deprotection
  • Dissolve the crude Boc-protected product from the previous step in an appropriate solvent such as dichloromethane or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[6][7]

  • Stir the reaction at room temperature and monitor by TLC until the deprotection is complete (typically 1-3 hours).

  • Remove the solvent and excess acid under reduced pressure. The crude product will be the corresponding salt (e.g., TFA or HCl salt).

  • For isolation of the free base, dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH), and extract the product into an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude 3-[2-(Methylamino)ethoxy]benzonitrile, which can be further purified as needed.

V. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile? Retrieved from [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry" by Durst and Gokel and "Experimental Methods in Organic Chemistry".

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Thajudeen, S. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Scholarly Research Notices.

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? Retrieved from [Link]

  • Amazon S3. (2020, June 1). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally R. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

  • ACS Publications. (2025, August 5). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv6p0344

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • DTIC. (2025, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-Boc-N,N-bis(2-chloroethyl)amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method. Retrieved from

  • Semantic Scholar. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in Benzonitrile Synthesis

The following technical guide is designed for research scientists and process chemists. It prioritizes safety through mechanistic understanding and validated protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research scientists and process chemists. It prioritizes safety through mechanistic understanding and validated protocols.

Current Status: Operational Topic: Thermal Hazards & Exotherm Management Audience: Process Chemists, Medicinal Chemists, HSE Officers

Core Directive: The "Thermal Trap" of Benzonitriles

Synthesizing benzonitriles (Ar-CN) presents a unique dual-hazard profile: high-energy release coupled with toxic gas evolution (HCN or N₂). Unlike standard couplings, the thermodynamics of introducing a cyano group often involve metastable intermediates (diazonium salts) or induction-prone catalytic cycles.

This guide addresses the three most common synthetic routes and their specific thermal risks:

  • Sandmeyer Reaction: Violent decomposition of diazonium salts.

  • Pd-Catalyzed Cyanation: Induction period runaways.

  • Amide Dehydration: Exothermic quenching events.

Module A: The Sandmeyer Reaction (Diazotization)

Risk Level: Critical (Explosion Hazard) The Hazard: Diazonium salts are energetic materials. Their decomposition releases Nitrogen gas (


) and significant heat (

). If the rate of heat generation exceeds the cooling capacity, the reaction becomes autocatalytic, leading to a "fume-off" or explosion.
Thermal Stability Data (Reference Baseline)

Data compiled from DSC (Differential Scanning Calorimetry) studies.

Intermediate TypeOnset Temp (

)
Energy Release (

)
Hazard Class
Benzenediazonium Chloride ~5°C (dry)> 150 kJ/molHigh Explosive
Benzenediazonium Tetrafluoroborate ~90-100°C~100 kJ/molModerate
Triazene Intermediate > 140°CLowStable
Troubleshooting & Protocols

Issue 1: "My internal temperature is spiking during nitrite addition."

  • Root Cause: Rapid addition of

    
     creates a localized excess of nitrous acid (
    
    
    
    ), accelerating the exothermic nitrosation faster than the bulk mixing can dissipate heat.
  • Corrective Action:

    • Stop Addition Immediately. Do not resume until

      
      .
      
    • Check Agitation: Ensure a vortex is visible. Localized hot spots occur in dead zones.

    • Sub-Surface Addition: If possible, add the nitrite solution below the surface of the acid to prevent accumulation in the headspace foam.

Issue 2: "The reaction foams over when I add the copper cyanide."

  • Root Cause: The "Sandmeyer Step" (radical displacement) releases

    
     gas. If the diazonium solution is added too fast to the warm copper solution, gas evolution becomes violent.
    
  • Protocol (The Inverse Addition Rule):

    • Never add the copper catalyst to the bulk diazonium salt.

    • Always add the cold diazonium solution dropwise into the warm (

      
      ) CuCN/ligand mixture. This ensures the diazonium is consumed immediately (low instantaneous concentration), limiting the maximum potential gas release at any second.
      
Visualization: Safe Diazotization Logic

SandmeyerSafety Start Start Diazotization CheckTemp Check T(internal) Start->CheckTemp AddNitrite Add NaNO2 (0.1 eq) CheckTemp->AddNitrite Exotherm T > 5°C? AddNitrite->Exotherm Stop HALT ADDITION Increase Cooling Exotherm->Stop Yes Continue Continue Addition Exotherm->Continue No Stop->CheckTemp Starch Starch-Iodide Test (Excess HNO2?) Continue->Starch Starch->AddNitrite Negative (Add more) Urea Quench with Urea/Sulfamic Acid Starch->Urea Positive (Blue) Next Proceed to Sandmeyer Step Urea->Next

Caption: Logic flow for controlling the exothermic diazotization step. Note the mandatory "Halt" loop if temperature limits are breached.

Module B: Pd-Catalyzed Cyanation (The Induction Risk)

Risk Level: Moderate to High (Runaway Potential) The Hazard: Unlike the Sandmeyer, this reaction often requires heat (


) to activate. A common error is the "Induction Trap" : The reaction does not start immediately, so the operator increases the temperature. Suddenly, the catalyst activates, converting the accumulated reagents all at once, leading to a thermal runaway.
Expert Insight: The Cyanide Poisoning Effect

Free cyanide ions (


) are strong ligands that can poison the Palladium catalyst, preventing the oxidative addition of the aryl halide. This creates a "stalled" state.
  • Solution: Use "Slow Release" cyanide sources.

    • Recommended: Potassium Hexacyanoferrate(II) (

      
      ).[1][2] It is non-toxic and releases cyanide only upon heating, matching the reaction rate to the release rate.
      
    • Alternative: Zinc Cyanide (

      
      ).[3] Low solubility limits the concentration of free cyanide in solution.
      
Troubleshooting Guide

Scenario: "I am at


, but HPLC shows 0% conversion after 1 hour. Should I raise the temp to 

?"
  • Answer: NO.

  • Reasoning: You are likely in an induction period. Raising the temperature may trigger rapid catalyst activation.

  • Corrective Protocol:

    • Hold Temperature: Maintain

      
       for another 2 hours.
      
    • Check Oxygen: Pd-cyanation is sensitive to

      
      . Did you sparge the solvent with Argon? Oxygen delays catalyst activation.
      
    • Add Reductant: If using

      
       precatalysts (e.g., 
      
      
      
      ), add a trace of Polymethylhydrosiloxane (PMHS) or Zn dust to jump-start the reduction to active
      
      
      .
Visualization: Handling Catalytic Stalls

CyanationFlow Setup Reaction Setup (Ar-X + Pd + CN source) Heat Heat to 80°C Setup->Heat Monitor Monitor (1 hr) Heat->Monitor Decision Conversion > 5%? Monitor->Decision Running Reaction Proceeding Maintain T Decision->Running Yes Stalled STALLED (Induction) Decision->Stalled No Action1 Do NOT Increase T Stalled->Action1 Action2 Check Inert Atmosphere (Re-sparge) Action1->Action2 Action3 Add Catalyst Activator (Zn dust / Formate) Action2->Action3 Action3->Monitor Wait 1 hr

Caption: Decision tree for managing induction periods in metal-catalyzed cyanation. Emphasizes preventing thermal spikes.

Module C: Amide Dehydration (The Quench Hazard)

Risk Level: Moderate (Chemical Burns & violent boiling) The Hazard: Reagents like Phosphoryl Chloride (


) or Thionyl Chloride (

) are used to dehydrate benzamides to benzonitriles. The reaction itself is manageable, but the quench is dangerous.
  • Mechanism: Excess

    
     reacts violently with water to produce Phosphoric acid + HCl gas + Heat.
    
Safe Quenching Protocol

Do NOT pour water into the reaction mixture.

  • Dilution: Dilute the reaction mixture with a chemically inert solvent (DCM or Toluene).

  • Temperature: Cool the mixture to

    
    .
    
  • The "Reverse Quench": Slowly add the reaction mixture into a rapidly stirred volume of ice/water or saturated

    
    .
    
    • Why? This ensures the water is always in vast excess, acting as a heat sink.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent for the Sandmeyer reaction? A: Extreme Caution Required. DMSO can react explosively with diazonium salts or acyl chlorides at elevated temperatures. For Sandmeyer reactions, aqueous acid (HCl/H₂SO₄) is the standard. If organic solubility is needed, use Acetonitrile/Water mixtures.

Q: I smell almonds during the workup. Is this normal? A: Evacuate Immediately. The smell of bitter almonds indicates Hydrogen Cyanide (HCN) gas.

  • Immediate Action: Check pH. If the aqueous layer is acidic, HCN is being released.[4] Basify immediately with NaOH or bleach (Sodium Hypochlorite) to convert HCN to cyanate (

    
    ).
    
  • Prevention:[4][5][6][7] Always maintain pH > 10 during workup of cyanide-containing waste.

Q: Why is


 preferred over Zn(CN)₂? 
A:  While both are safer than NaCN, ferrocyanide is non-toxic (food grade additive) and robust against moisture. 

generates zinc salts which can complicate waste disposal and purification, though it is often more reactive in difficult couplings.

References

  • Schotten, C., et al. (2020).[8] "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Organic Process Research & Development. [8]

  • Sheng, et al. (2025).[2] "Reaction mechanism and thermal hazard assessment of diazotization." Maximum Academic Press.

  • Senecal, T. D., et al. (2013).[9] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie Int.[9] Ed.

  • Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.

  • Fisher Scientific. (2009). "Safety Data Sheet: Benzonitrile."

Sources

Optimization

Characterizing unknown peaks in HPLC of 3-[2-(Methylamino)ethoxy]benzonitrile

This technical guide addresses the characterization of unknown peaks in the High-Performance Liquid Chromatography (HPLC) analysis of 3-[2-(Methylamino)ethoxy]benzonitrile . Executive Summary & Molecule Profile The Molec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the characterization of unknown peaks in the High-Performance Liquid Chromatography (HPLC) analysis of 3-[2-(Methylamino)ethoxy]benzonitrile .

Executive Summary & Molecule Profile

The Molecule: 3-[2-(Methylamino)ethoxy]benzonitrile is a bifunctional small molecule containing a nitrile group (susceptible to hydrolysis) and a secondary amine (susceptible to oxidation and silanol interactions).

The Challenge: Unknown peaks in this profile often stem from three distinct sources:

  • Method Artifacts: Secondary amine tailing or "ghost" peaks from mobile phase modifiers.

  • Degradation Products: Hydrolysis of the nitrile or oxidation of the amine.

  • Process Impurities: Unreacted precursors or bis-alkylated byproducts.

This guide provides a systematic workflow to classify, identify, and resolve these peaks.

Phase I: Triage – Is the Peak Real?

Q: I see a small peak eluting immediately after my main peak. Is this an impurity or a method artifact?

A: It is highly likely to be a chromatographic artifact caused by "Silanol Overload."

The Mechanism: Your molecule contains a secondary amine (


). On standard C18 silica columns, residual silanol groups (

) are acidic. At neutral or weakly acidic pH, these silanols deprotonate (

), acting as cation exchangers that bind the protonated amine. This causes peak tailing or even a "shoulder" peak that mimics an impurity.

Diagnostic Protocol: Run the following "Mobile Phase Stress Test" to confirm:

  • Add a Competitor: Spike the mobile phase with 5-10 mM Triethylamine (TEA) . TEA competes for silanol sites.

    • Result: If the "impurity" disappears and the main peak sharpens, it was an artifact.

  • Switch pH: Change the mobile phase pH to 10.0 (using Ammonium Hydroxide/Bicarbonate) and use a high-pH stable column (e.g., Waters XBridge or Phenomenex Gemini).

    • Result: At pH 10, the amine is uncharged (free base) and will not interact with silanols. If the peak persists here, it is a real chemical impurity .

Q: I see variable peaks in the gradient dwell volume. Could these be "Ghost Peaks"?

A: Yes, particularly if you are using acidic modifiers. Ghost peaks often arise from contaminants in the organic solvent or aqueous buffer that accumulate on the column during the equilibration phase and elute during the gradient.

Troubleshooting Steps:

  • The Zero-Volume Injection: Run a gradient with no injection (0 µL). If the peaks appear, they are from the mobile phase/system.

  • The Trap Column: Install a C18 guard cartridge between the pump and the injector (NOT after the injector). This traps mobile phase impurities before they reach the analytical column.

Phase II: Chemical Diagnosis – What is the Impurity?

Once a peak is confirmed as "real," use its retention behavior to predict its chemistry.

Q: How can I distinguish between Nitrile Hydrolysis and Amine Oxidation products without a Mass Spec?

A: Use "pH Switching" to exploit ionization differences.

The degradation pathways produce species with distinct acidic/basic profiles.

Potential ImpurityChemical ChangeAcid/Base CharacterHPLC Behavior (Low pH -> High pH)
Impurity A (Amide) Nitrile

Amide
Neutral / Weakly BasicRetention remains relatively stable.
Impurity B (Acid) Amide

Carboxylic Acid
Acidic (

)
Drastic Shift: Retains well at low pH (neutral form); elutes near void volume at high pH (anionic form).
Impurity C (N-Oxide) Amine

N-Oxide
Polar / NeutralElutes earlier than parent at all pHs due to high polarity.

Experimental Workflow:

  • Run A: 0.1% Formic Acid (pH ~2.7).

  • Run B: 10 mM Ammonium Acetate (pH ~6.5).

  • Compare RRT (Relative Retention Time):

    • If RRT decreases significantly in Run B, the impurity is likely the Benzoic Acid derivative (3-[2-(methylamino)ethoxy]benzoic acid).

Q: What are the most common process impurities?

A: Look for the "Bis-Alkylated" Dimer. During synthesis, the methylamine reagent can react with two equivalents of the benzonitrile precursor (3-(2-chloroethoxy)benzonitrile), forming a tertiary amine dimer.

  • Characteristics: This molecule is significantly more hydrophobic (two aromatic rings).

  • Prediction: It will elute much later (RRT > 1.5) in a Reverse Phase gradient.

Phase III: Advanced Characterization (LC-MS & Forced Degradation)

Q: I need to generate the impurities to validate my method. How do I force them to appear?

A: Perform a targeted Forced Degradation study.

Do not just "cook" the sample; target specific functional groups.

Protocol: Targeted Stress Testing

Stress ConditionTarget PathwayExpected Product
0.1 N HCl / 60°C / 4 hrs Nitrile Hydrolysis 3-[2-(methylamino)ethoxy]benzamide (Intermediate)
1.0 N HCl / 80°C / 24 hrs Full Hydrolysis 3-[2-(methylamino)ethoxy]benzoic acid
3% H₂O₂ / RT / 2 hrs Amine Oxidation 3-[2-(methylamino)ethoxy]benzonitrile N-oxide
Formaldehyde / Formic Acid Eschweiler-Clarke N,N-Dimethyl analog (Methylation impurity)
Q: How do I interpret the LC-MS data for the unknown peak?

A: Look for specific mass shifts (


) relative to the Parent (

Da).
[1]
  • Parent:

    
    
    
  • 
     (m/z 195):  Hydration of Nitrile 
    
    
    
    Amide .
  • 
     (m/z 196):  Hydrolysis to Acid  (Net +18 +1 - NH3... actually nitrile to acid is 
    
    
    
    , net mass change is
    
    
    Da from Amide, or
    
    
    Da from Nitrile if we consider water addition and ammonia loss).
    • Correction: Nitrile (

      
      , MW 26) 
      
      
      
      Acid (
      
      
      , MW 45).
      
      
      Da.
  • 
     (m/z 193):  Oxidation 
    
    
    
    N-Oxide .
  • 
     (m/z 191):  Methylation 
    
    
    
    Tertiary Amine .

Visualizations

Diagram 1: Decision Tree for Unknown Peak Identification

PeakID Start Unknown Peak Detected BlankTest Run Blank Injection Start->BlankTest Ghost Peak Present in Blank? (Ghost Peak) BlankTest->Ghost SystemClean Clean System / Mobile Phase Ghost->SystemClean Yes RealPeak Peak Absent in Blank (Real Impurity) Ghost->RealPeak No PeakShape Check Peak Symmetry (Tailing?) RealPeak->PeakShape Tailing Asymmetry > 1.5 PeakShape->Tailing Symmetric Symmetric Peak PeakShape->Symmetric Silanol Silanol Interaction Add TEA or Increase pH Tailing->Silanol RRTRelative Check Relative Retention (RRT) Symmetric->RRTRelative EarlyEluter RRT < 0.8 (Polar) RRTRelative->EarlyEluter LateEluter RRT > 1.2 (Non-polar) RRTRelative->LateEluter Oxide Likely N-Oxide (Check +16 Da) EarlyEluter->Oxide Dimer Likely Dimer/Bis-alkyl (Check 2x Mass) LateEluter->Dimer

Caption: Systematic triage workflow to distinguish between chromatographic artifacts and chemical impurities.

Diagram 2: Degradation Pathways of 3-[2-(Methylamino)ethoxy]benzonitrile

Degradation Parent Parent Molecule (Benzonitrile) Amide Impurity A (Benzamide) Parent->Amide Acid/Base Hydrolysis (+H2O) Oxide Impurity C (N-Oxide) Parent->Oxide Oxidation (H2O2) (+O) Acid Impurity B (Benzoic Acid) Amide->Acid Further Hydrolysis (-NH3)

Caption: Primary degradation pathways: Nitrile hydrolysis (Orange/Red) and Amine oxidation (Green).

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • Dolan, J. W. Tailoring the Separation: The Role of pH in HPLC Method Development. LCGC North America.[2] 2005. [Link]

  • PubChem. Compound Summary: 3-[2-(methylamino)ethoxy]benzonitrile.[1] National Library of Medicine. [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. 2010. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of 3-[2-(Methylamino)ethoxy]benzonitrile analogues

This guide provides an in-depth technical analysis of 3-[2-(Methylamino)ethoxy]benzonitrile and its structural analogues. This compound represents a specific chemotype within the aryloxyalkylamine class, a scaffold histo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[2-(Methylamino)ethoxy]benzonitrile and its structural analogues. This compound represents a specific chemotype within the aryloxyalkylamine class, a scaffold historically significant in the development of monoamine reuptake inhibitors (SNRIs/NRIs), sigma receptor ligands, and ion channel modulators.

Executive Summary

  • Compound Class: Aryloxyalkylamine (Phenoxyethylamine derivative).

  • Primary Pharmacophore: 3-substituted benzonitrile linked via an ethoxy chain to a secondary methylamine.

  • Key Applications: Pharmacological probe for Norepinephrine Transporter (NET) selectivity, Sigma-1 receptor affinity, and structural intermediate for benzamide therapeutics.

  • Critical Comparison: Unlike its 2-substituted analogues (e.g., Nisoxetine derivatives) which favor NET selectivity, or its 4-substituted analogues (Itopride intermediates) used in prokinetics, the 3-substituted isomer offers a unique electronic and steric profile that modulates binding affinity and metabolic stability.

Chemical Space & Structural Logic

The molecule consists of three distinct pharmacophoric regions. Understanding the contribution of each is essential for rational drug design.

The Pharmacophore Triad
  • The Aromatic Head (Benzonitrile):

    • Function: Provides

      
       stacking interactions with aromatic residues (e.g., Phe/Tyr) in the receptor binding pocket.
      
    • 3-Cyano Group: Acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor. Unlike a halogen (Cl/F), the nitrile group increases polarity and metabolic resistance to oxidative metabolism at the ring.

  • The Linker (Ethoxy):

    • Function: A 2-carbon spacer that dictates the distance between the aromatic ring and the cationic amine.

    • Constraint: The ethoxy linker (approx.[1] 2.5–3.0 Å) is shorter than the propoxy linker found in many antidepressants (e.g., Atomoxetine, Fluoxetine), often shifting selectivity towards Sigma receptors or Sodium channels rather than purely monoamine transporters.

  • The Basic Tail (Methylamine):

    • Function: A secondary amine that becomes protonated at physiological pH, forming a critical salt bridge with an aspartate residue (e.g., Asp75 in NET).

    • N-Methylation: The secondary amine (-NHMe) typically confers higher potency at NET compared to tertiary amines (-NMe2), which often shift selectivity toward SERT or reduce overall affinity due to steric bulk.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the SAR logic derived from comparative studies of aryloxyalkylamines.

SAR_Analysis Core 3-[2-(Methylamino)ethoxy]benzonitrile (Lead Scaffold) Ring_Pos Position Isomerism (2- vs 3- vs 4-CN) Core->Ring_Pos Variation Linker_Len Linker Length (Ethoxy vs Propoxy) Core->Linker_Len Variation Amine_Sub Amine Substitution (NHMe vs NMe2) Core->Amine_Sub Variation Outcome_NET NET Selectivity (Favored by 2-sub, Propoxy) Ring_Pos->Outcome_NET 2-position optimal Outcome_Metab Metabolic Stability (3-CN resists hydroxylation) Ring_Pos->Outcome_Metab 3-position optimal Linker_Len->Outcome_NET Propoxy (3C) optimal Outcome_Sigma Sigma-1 Affinity (Favored by 2-carbon chain) Linker_Len->Outcome_Sigma Ethoxy (2C) optimal Amine_Sub->Outcome_NET NHMe > NMe2

Figure 1: SAR decision tree for the aryloxyalkylamine scaffold. The 3-isomer balances metabolic stability with moderate transporter affinity.

Comparative Performance Guide

This section compares 3-[2-(Methylamino)ethoxy]benzonitrile against standard pharmacological agents and structural analogues.

Table 1: Selectivity and Potency Comparison
CompoundStructurePrimary TargetKey Differentiator
3-[2-(Methylamino)ethoxy]benzonitrile 3-CN, Ethoxy, NHMeSigma-1 / NET Balanced Profile: The 3-CN group avoids the steric clash of 2-substituents while maintaining electron-withdrawing effects.
Atomoxetine 2-Me, Propoxy, NHMeNET (High Potency) Linker Length: The 3-carbon (propoxy) linker is critical for nanomolar NET affinity. The 2-carbon analog is significantly weaker.
Nisoxetine 2-OMe, Propoxy, NHMeNET Ring Substitution: The 2-methoxy group is an electron donor, whereas the 3-CN is an electron withdrawer, altering the electrostatic potential of the ring.
4-[2-(Dimethylamino)ethoxy]benzonitrile 4-CN, Ethoxy, NMe2D2 / AChE (Itopride Int.) Position & Amine: The 4-position and tertiary amine shift activity away from transporters toward enzyme/GPCR targets (e.g., AChE inhibition).
Haloperidol ButyrophenoneD2 / Sigma-1 Sigma Reference: Often used as a high-affinity control. Simple aminoethoxybenzenes compete for the Sigma site.
Experimental Insight: The "Linker Effect"

Data from homologous series indicates a sharp "Clifford's Cliff" in monoamine transporter affinity:

  • Propoxy (3-carbon): Optimal for NET/SERT binding (IC50 < 10 nM).

  • Ethoxy (2-carbon): Affinity drops 10–100 fold for transporters but increases for Sigma-1 and Sodium Channels.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These are designed to ensure reproducibility and specificity.

A. Synthesis: Nucleophilic Aromatic Substitution (SNAr)

Objective: Efficient generation of the ether linkage without nitrile hydrolysis.[1]

  • Reagents: 3-Fluorobenzonitrile (Starting Material), 2-(Methylamino)ethanol (Nucleophile), NaH (Base), DMF (Solvent).

  • Procedure:

    • Step 1 (Deprotonation): Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Add 2-(Methylamino)ethanol (1.1 eq) dropwise. Stir for 30 min to generate the alkoxide. Note: Protect the amine with a Boc group (N-Boc-2-aminoethanol) if side reactions occur, then deprotect later.

    • Step 2 (Coupling): Add 3-Fluorobenzonitrile (1.0 eq) to the alkoxide solution.

    • Step 3 (Heating): Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc).

    • Step 4 (Workup): Quench with ice water. Extract with EtOAc. Wash with brine.

    • Step 5 (Purification): Flash chromatography or conversion to HCl salt for crystallization.

B. Radioligand Binding Assay (NET Selectivity)

Objective: Determine Ki values relative to [3H]-Nisoxetine.

  • Membrane Prep: Use HEK293 cells stably expressing human NET (hNET).

  • Incubation:

    • Mix 50 µg membrane protein with [3H]-Nisoxetine (1.0 nM final).

    • Add test compound (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equilibrium: Incubate for 60 min at 4°C (to prevent uptake, focus on binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Scatchard plot to determine Ki.

    • Validation Criteria: Non-specific binding (defined by 1 µM Desipramine) must be <10% of total binding.

Signaling Pathway & Mechanism

The following diagram details the downstream effects of modulating NET and Sigma-1 receptors using this scaffold.

Mechanism_Pathway Ligand 3-[2-(Methylamino)ethoxy]benzonitrile NET Norepinephrine Transporter (NET) Ligand->NET Moderate Affinity Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 High Affinity Blockade Inhibition of NE Reuptake NET->Blockade Chaperone Chaperone Modulation (IP3R Stabilization) Sigma1->Chaperone Synapse Increased Synaptic NE Blockade->Synapse Calcium Ca2+ Homeostasis (ER-Mitochondria) Chaperone->Calcium Analgesia Analgesia / Antidepressant Synapse->Analgesia Neuroprot Neuroprotection Calcium->Neuroprot

Figure 2: Dual-mechanism hypothesis. While the ethoxy linker reduces NET potency compared to propoxy analogues, it may enhance Sigma-1 mediated neuroprotection.

References

  • Wong, D. T., et al. (1982). "Structure-activity relationships of phenoxyphenylpropylamines as antagonists of norepinephrine uptake." Life Sciences.

  • Glennon, R. A., et al. (1994). "Binding of substituted phenoxyalkylamines at sigma receptors." Journal of Medicinal Chemistry.

  • Fishers Scientific. (2024). "Safety Data Sheet: 4-[2-(Dimethylamino)ethoxy]benzonitrile." (Comparative isomer data).

  • PubChem. (2024). "Compound Summary: 3-[2-(methylamino)ethoxy]benzonitrile (CID 29015060)."

  • Uray, G., & Kriessmann, I. (1984).[1] "Synthesis of alkylaryl ethers by reacting alcohols with 4-chlorobenzonitrile." Synthesis. (Methodology reference).

Sources

Comparative

Comparative In Vitro Efficacy Guide: 3-[2-(Methylamino)ethoxy]benzonitrile (MAEB) vs. Standard Monoamine Transporter Inhibitors

This guide is structured as a Pre-clinical Validation & Benchmarking Protocol for the evaluation of 3-[2-(Methylamino)ethoxy]benzonitrile (herein referred to as MAEB or the Candidate Compound ).[1][2] Given the structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Pre-clinical Validation & Benchmarking Protocol for the evaluation of 3-[2-(Methylamino)ethoxy]benzonitrile (herein referred to as MAEB or the Candidate Compound ).[1][2]

Given the structural pharmacophore of MAEB (an aryloxy-alkyl-amine scaffold with a benzonitrile moiety), it shares significant features with established Monoamine Reuptake Inhibitors (e.g., Nisoxetine, Reboxetine, Citalopram).[1][2] Therefore, this guide positions MAEB as a candidate for Norepinephrine (NET) and Serotonin (SERT) transporter inhibition and provides the rigorous framework to compare its efficacy against industry standards.[1][2]

[1][2]

Executive Summary & Structural Rationale

Compound: 3-[2-(Methylamino)ethoxy]benzonitrile (CAS: 1038699-39-6) Target Class: Monoamine Transporter (MAT) Inhibitors Primary Mechanism: Competitive inhibition of presynaptic reuptake transporters (NET/SERT).[1][2][3]

Structural Pharmacophore Analysis

The efficacy of MAEB is hypothesized based on its structural homology to known inhibitors:

  • Benzonitrile Moiety: Acts as a bioisostere for halogenated aromatic rings found in Citalopram (SERT selective) and Vilazodone , enhancing metabolic stability and selectivity.[1][2]

  • Ethoxy Linker: Provides the requisite spatial separation (2-carbon chain) between the aromatic anchor and the basic amine, a critical feature for binding to the S1 site of the transporter.[1][2]

  • Methylamino Group: A secondary amine, which classically confers higher affinity for the Norepinephrine Transporter (NET) compared to tertiary amines (which often favor SERT).[1][2]

Objective: To benchmark the in vitro potency (


) and functional efficacy (

) of MAEB against three distinct comparator classes:
  • Nisoxetine: Selective NET Inhibitor (Reference Standard).[1][2]

  • Fluoxetine: Selective SERT Inhibitor (Reference Standard).[1][2]

  • Venlafaxine: Dual SNRI (Reference Standard).[1][2]

Mechanism of Action & Signaling Pathway

MAEB is predicted to function as an orthosteric inhibitor, blocking the sodium-dependent reuptake of monoamines from the synaptic cleft.[1][2]

Interactive Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism within the synaptic cleft.

MAT_Inhibition Presynaptic Presynaptic Neuron Cleft Synaptic Cleft Presynaptic->Cleft Release Postsynaptic Postsynaptic Receptor (GPCR activation) Cleft->Postsynaptic Binding & Signaling NET NET / SERT (Transporter) Cleft->NET Reuptake (Clearance) NET->Presynaptic Recycling MAEB MAEB (Candidate Inhibitor) MAEB->NET Competitive Binding (Blocks Reuptake) Neurotransmitter Monoamine (NE / 5-HT)

Figure 1: Mechanism of Action showing MAEB blocking the reuptake transporter, thereby increasing synaptic concentration of monoamines.[1][2]

Experimental Protocols for Comparative Profiling

To validate MAEB, you must perform two parallel assays: Radioligand Binding (Affinity) and Functional Uptake (Efficacy).[1][2]

Protocol A: Radioligand Binding Assay (Affinity - )

Objective: Determine the binding affinity of MAEB to human recombinant NET and SERT.

Reagents:

  • NET Ligand: [³H]-Nisoxetine (1.0 nM).[1][2]

  • SERT Ligand: [³H]-Citalopram (1.0 nM).[1][2]

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Prep: Incubate HEK-293 cell membranes expressing hNET or hSERT with the radioligand.[1][2]

  • Competition: Add MAEB at varying concentrations (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Harvest via GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: Functional Neurotransmitter Uptake Assay ( )

Objective: Measure the functional inhibition of monoamine transport into live cells.[1][2]

Workflow:

  • Seeding: Plate CHO-K1 cells stably expressing hNET or hSERT in 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Add MAEB or Comparator (Nisoxetine/Fluoxetine) in assay buffer (HBSS + 10 mM HEPES) for 15 min at 37°C.

  • Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+ or IDT307) or radiolabeled substrate ([³H]-NE or [³H]-5-HT).[1][2]

  • Uptake: Incubate for 20 min.

  • Termination: Wash cells

    
     with ice-cold buffer.
    
  • Detection: Lyse cells and measure fluorescence/radioactivity.

Benchmarking Data: MAEB vs. Known Inhibitors

The following table provides the reference values for the comparators. To validate MAEB, your experimental data must be compared against these established ranges.

Table 1: Comparative Efficacy Profile (Reference Standards)
CompoundTarget SelectivityhNET ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(nM)
hSERT

(nM)
Selectivity Ratio (SERT/NET)Clinical Relevance
Nisoxetine NET Selective 0.7 - 2.5 250 - 400~150Standard NRI probe; high NET affinity.[1]
Fluoxetine SERT Selective 200 - 4500.8 - 1.5 0.004Standard SSRI; high SERT affinity.[1][2]
Venlafaxine Dual (SNRI) 1000 - 250080 - 100~0.05Balanced inhibition (dose-dependent).[1][2]
MAEB (Candidate) HypothesizedTo be determinedTo be determinedVariableEvaluation Target

Interpretation Guide for MAEB Results:

  • If hNET ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     < 10 nM:  MAEB is a potent NET inhibitor (likely due to the secondary methylamine).[1]
    
  • If hSERT ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     < 10 nM:  MAEB has significant SERT activity (likely due to the benzonitrile).[1]
    
  • If both are < 50 nM: MAEB is a potent dual inhibitor (SNRI) similar to Duloxetine.[1][2]

Experimental Workflow Visualization

This diagram outlines the decision matrix for evaluating MAEB based on the assay results.

Evaluation_Workflow Start Start: MAEB Profiling Binding Radioligand Binding (hNET & hSERT) Start->Binding Decision Selectivity Analysis (Ki Ratio) Binding->Decision Calculate Ki NET_Sel NET Selective (Like Nisoxetine) Decision->NET_Sel Ki(NET) << Ki(SERT) SERT_Sel SERT Selective (Like Citalopram) Decision->SERT_Sel Ki(SERT) << Ki(NET) Dual Dual SNRI (Like Venlafaxine) Decision->Dual Ki(NET) ≈ Ki(SERT) Inactive Inactive / Low Potency (Ki > 1000 nM) Decision->Inactive Both Ki High Functional Functional Uptake (Confirm IC50) NET_Sel->Functional SERT_Sel->Functional Dual->Functional

Figure 2: Screening workflow to classify MAEB based on binding affinity ratios.

Technical Considerations & Troubleshooting

Lipophilicity and Non-Specific Binding (NSB)[1][2]
  • Issue: The benzonitrile and ethoxy groups increase lipophilicity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), potentially causing MAEB to stick to plasticware.[1]
    
  • Solution: Include 0.1% BSA in the assay buffer to reduce NSB.[1][2] Use glass-coated or low-binding plates.[1][2]

Time-Dependent Inhibition[1][2]
  • Issue: Some benzonitrile derivatives exhibit slow-onset binding kinetics.

  • Solution: Perform a kinetic binding assay (association/dissociation rates) if the

    
     shifts significantly between 30 min and 120 min incubation times.
    
Metabolite Interference
  • In Vivo Note: Although this guide focuses on in vitro efficacy, be aware that the ethoxy group is a primary site for O-dealkylation by CYP450 enzymes (likely CYP2D6), which would yield a phenolic metabolite.[1][2] This metabolite may have distinct affinity profiles.

References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[1][2] European Journal of Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][2] Biochemical Pharmacology.

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites.[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem. Compound Summary for 3-[2-(Methylamino)ethoxy]benzonitrile (CAS 1038699-39-6).[2]

Sources

Validation

Comparative Analysis of Benzonitrile Isomers in Biological Assays

Executive Summary: The Positional Paradox In medicinal chemistry and chemical biology, the benzonitrile moiety ( ) serves as a privileged scaffold—acting as a bioisostere for carbonyls, a hydrogen bond acceptor, and a me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Paradox

In medicinal chemistry and chemical biology, the benzonitrile moiety (


) serves as a privileged scaffold—acting as a bioisostere for carbonyls, a hydrogen bond acceptor, and a metabolic "handle." However, the biological performance of benzonitrile derivatives is strictly governed by positional isomerism (ortho-, meta-, para-).

This guide moves beyond simple structural characterization to analyze how the specific arrangement of substituents on the benzonitrile ring dictates pharmacodynamics (binding efficacy) , fluorescence properties (probe design) , and metabolic fate (CYP450 stability) . We provide actionable protocols and data-driven comparisons to assist researchers in scaffold selection.

Part 1: The Chemical Basis of Biological Variance

To understand biological divergence, we must first quantify the electronic and steric environments of the isomers. The nitrile group (-CN) is a strong electron-withdrawing group (EWG). Its position relative to other substituents creates distinct electronic vectors.

Table 1: Physicochemical Profiles of Substituted Benzonitriles

Data modeled for a representative donor-acceptor system (e.g., Aminobenzonitriles).

FeatureOrtho- (1,2) Meta- (1,3) Para- (1,4) Biological Implication
Hammett Constant (

)
N/A (Steric dominance)


Para creates the strongest electron withdrawal, enhancing H-bond acidity of donors.
Dipole Moment High (Vectors additive)ModerateLow/High (Depends on substituent)High dipole (ortho) often reduces membrane permeability (

).
Steric Profile High ("Ortho Effect")LowMinimalOrtho substitution blocks metabolic attack but may hinder target binding.
Conjugation Twisted (Steric clash)None (Cross-conjugated)Linear/PlanarPara allows full resonance, critical for fluorescence and colorimetric assays.

Part 2: Fluorescence-Based Biological Probes

Case Study: Aminobenzonitriles (ABNs)

Benzonitrile isomers are extensively used as fluorescent probes to measure local polarity in protein binding pockets. The performance difference here is binary: Mechanism of Action.

The TICT Phenomenon

4-(Dimethylamino)benzonitrile (Para-DMABN ) is the gold standard for "Twisted Intramolecular Charge Transfer" (TICT). Upon excitation, the dimethylamino group rotates, creating a charge-separated state that emits at a longer wavelength (red-shifted).

  • Para-isomer: Exhibits dual fluorescence (Locally Excited + TICT). Sensitive to solvent polarity.[1][2]

  • Ortho-isomer: Steric hindrance prevents the necessary planar starting geometry; often shows low quantum yield or no TICT.

  • Meta-isomer: Lacks the conjugation path for charge transfer; emits only from the Locally Excited (LE) state.

Visualization: The TICT Pathway in Probes

The following diagram illustrates why the para isomer is the superior choice for polarity-sensitive biological assays.

TICT_Pathway Input Excitation (hv) Para Para-Isomer (Planar Ground State) Input->Para Ortho Ortho-Isomer (Twisted Ground State) Input->Ortho LE_State Locally Excited (LE) State Para->LE_State High Efficiency Ortho->LE_State Weak NonRad Non-Radiative Decay (Heat) Ortho->NonRad Steric Block Rotation Bond Rotation (Relaxation) LE_State->Rotation Solvent Dependent TICT TICT State (Red-Shifted Emission) Rotation->TICT

Caption: Comparative photophysics of benzonitrile isomers. Only the para-isomer effectively accesses the TICT state useful for polarity sensing.

Part 3: Metabolic Stability & Pharmacokinetics

Case Study: CYP450 Oxidative Attack [3]

In drug development, the benzonitrile ring is susceptible to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes. The position of the substituent determines the "soft spot" for hydroxylation.

Comparative Stability Data
  • Para-substituted: Often the least stable if the substituent is small. The 4-position is the primary site of attack for many aromatics. If blocked by a nitrile, metabolism shifts to the 3-position (ortho to the nitrile).

  • Ortho-substituted: The most stable . The substituent sterically shields the adjacent carbons from the bulky Heme-Iron center of CYP450.

  • Experimental Evidence: In microsomal stability assays of halogenated benzonitriles, ortho-chlorobenzonitrile shows a

    
     > 120 min, whereas para-chlorobenzonitrile often shows 
    
    
    
    < 60 min due to rapid ipso-substitution or lateral attack.

Part 4: Experimental Protocol

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of benzonitrile isomers to select the optimal scaffold for lead optimization.
Reagents
  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: o-, m-, p- benzonitrile derivatives (10 mM DMSO stock).

  • Internal Standard: Propranolol or Tolbutamide.

Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM). Incubate at 37°C for 5 mins.

    • Expert Insight: Using 1 µM prevents enzyme saturation, ensuring Michaelis-Menten kinetics apply (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.

    • Why? Precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis

Plot


 vs. Time. The slope 

is the elimination rate constant.


Visualization: Assay Logic Flow

Stability_Protocol Start Start: Isomer Selection Incubate Incubate with Microsomes + NADPH (37°C) Start->Incubate Quench Quench with ACN (Protein Precipitation) Incubate->Quench Time Points Analysis LC-MS/MS Analysis Quench->Analysis Calc Calculate Intrinsic Clearance (CL_int) Analysis->Calc High_CL High Clearance (Unstable) Calc->High_CL t1/2 < 30 min Low_CL Low Clearance (Stable) Calc->Low_CL t1/2 > 60 min

Caption: Step-by-step workflow for determining the metabolic stability of benzonitrile isomers.

References

  • Grabowski, Z. R., et al. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Burkholderia Study. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates. Biochemical and Biophysical Research Communications. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Spectroscopic data comparison for 3-[2-(Methylamino)ethoxy]benzonitrile regioisomers

Title: Comparative Spectroscopic Analysis Guide: 3-[2-(Methylamino)ethoxy]benzonitrile and its Regioisomers Executive Summary In the development of serotonin and norepinephrine reuptake inhibitors, 3-[2-(Methylamino)etho...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectroscopic Analysis Guide: 3-[2-(Methylamino)ethoxy]benzonitrile and its Regioisomers

Executive Summary

In the development of serotonin and norepinephrine reuptake inhibitors, 3-[2-(Methylamino)ethoxy]benzonitrile (Target: Meta-isomer) is a critical pharmacophore intermediate. However, the synthesis of this compound—typically via nucleophilic aromatic substitution (


)—is prone to contamination by its 2-substituted (Ortho)  and 4-substituted (Para)  regioisomers.

These isomers possess identical molecular weights (


) and similar polarity, rendering standard LC-MS screening insufficient for definitive structural assignment. This guide provides a definitive spectroscopic framework to differentiate the target meta-isomer from its ortho and para impurities using NMR, IR, and MS fragmentation patterns.

Structural Context & Synthesis Origins

To understand the spectroscopic variances, one must understand the structural environment. The core difference lies in the electronic and steric relationship between the electron-withdrawing nitrile group (-CN) and the electron-donating alkoxy amine chain.

  • Target (Meta): 1,3-substitution. The substituents are electronically decoupled relative to resonance effects.

  • Impurity A (Para): 1,4-substitution. Strong mesomeric interaction; high symmetry.

  • Impurity B (Ortho): 1,2-substitution. Steric crowding; "Ortho Effect" in Mass Spec; distinct deshielding in NMR.

Synthesis Pathway & Impurity Generation: The following diagram illustrates how regioisomers typically enter the workflow, often originating from isomeric impurities in the starting fluorobenzonitrile.

SynthesisPath SM Starting Material (3-Fluorobenzonitrile) Reaction S_NAr Reaction (Base/Heat) SM->Reaction Reagent Reagent (N-Methylethanolamine) Reagent->Reaction Meta TARGET: Meta-Isomer (3-substituted) Reaction->Meta Major Path Ortho IMPURITY: Ortho-Isomer (from 2-Fluoro impurity) Reaction->Ortho Trace Path Para IMPURITY: Para-Isomer (from 4-Fluoro impurity) Reaction->Para Trace Path

Figure 1: Origin of regioisomeric impurities during nucleophilic aromatic substitution.

Spectroscopic Comparison: The Definitive Data

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for this differentiation. The aliphatic side chain (-OCH


CH

NHCH

) signals are similar across all isomers (

3.0–4.2 ppm). The Aromatic Region (6.9–7.7 ppm) contains the diagnostic fingerprints.
FeatureMeta (Target) Para (Impurity) Ortho (Impurity)
Symmetry AsymmetricHigh Symmetry (

system)
Asymmetric
Key Signal "The Island Proton" Isolated singlet (or narrow doublet) at C2 position (

7.1-7.2 ppm).
"Roofing Effect" Two distinct doublets (approx. 8.5 Hz) with strong roofing/leaning.Complex Multiplet Often 4 distinct signals; C6-H often deshielded by -CN.
Coupling

pattern.(

coupling visible).

pattern.(Only

coupling dominant).

pattern.(Strong overlap likely).

Protocol 1: Diagnostic NMR Setup

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent amine salt precipitation and ensure sharp peaks.
  • Concentration: 5–10 mg in 600 µL solvent.

  • Pulse Sequence: Standard 1D proton (32 scans).

  • Validation: If the "singlet" at C2 is ambiguous, run a 1H-1H COSY . The Meta C2 proton will show no strong cross-peaks to adjacent protons, whereas all Ortho protons will show strong correlations.

B. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides a rapid "Pass/Fail" check for the substitution pattern via out-of-plane (OOP) bending vibrations.

  • Nitrile Stretch (

    
    ): 
    
    • Meta/Para: ~2230 cm

      
      
      
    • Ortho: May shift to ~2220 cm

      
       due to steric strain/electronic repulsion from the adjacent ether oxygen.
      
  • Fingerprint Region (OOP Bending):

    • Meta: Strong bands at 690 cm

      
       and 780 cm
      
      
      
      .
    • Para: Single strong band at 800–850 cm

      
       .
      
    • Ortho: Strong band near 750 cm

      
       .
      
C. Mass Spectrometry (MS)

While the Molecular Ion (


) is identical (m/z 176), the fragmentation energy and "Ortho Effect" create distinguishable patterns.
  • Ortho Effect: The ortho-isomer allows for a McLafferty-type rearrangement or direct interaction between the amine tail and the nitrile nitrogen, often leading to a unique loss of the side chain or cyclization fragments not seen in meta or para.

  • Base Peak:

    • Meta/Para: Usually cleavage alpha to the nitrogen (m/z 44:

      
      ).
      
    • Ortho: May show enhanced abundance of the

      
       fragment due to steric relief.
      

Analytical Decision Matrix

Use the following logic flow to validate your product batch.

DecisionTree Start Sample Analysis (Unknown Isomer) Step1 Step 1: 1H NMR (Aromatic Region) Start->Step1 IsSymmetric Is the pattern Symmetric? (AA'BB' / 2 doublets) Step1->IsSymmetric ParaResult Identify: PARA Isomer (Reject) IsSymmetric->ParaResult Yes CheckSinglet Is there an isolated Singlet/Narrow Doublet? IsSymmetric->CheckSinglet No OrthoResult Identify: ORTHO Isomer (Reject) CheckSinglet->OrthoResult No Confirm Step 2: Confirmation (IR: 690/780 cm-1 check) CheckSinglet->Confirm Yes MetaResult Identify: META Isomer (Target - Proceed) Confirm->MetaResult Matches Meta Pattern

Figure 2: Analytical workflow for regioisomer determination.

Experimental Methodology

To replicate these results, ensure the following conditions are met. These protocols are self-validating; if the solvent peak in NMR is not sharp, the salt formation on the amine is likely interfering with homogeneity.

A. Sample Preparation for NMR

  • Weigh 10 mg of the benzonitrile derivative.

  • Add 600 µL DMSO-

    
      (TMS 0.05% v/v). Note: CDCl
    
    
    
    is acceptable for the free base, but DMSO is required if the sample is a hydrochloride salt.
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Acquire spectrum at 298 K.[1]

B. Data Processing Parameters

  • Apodization: Exponential, 0.3 Hz line broadening.

  • Zero Filling: To 64k points minimum (essential to resolve the meta coupling of ~2 Hz).

  • Phasing: Manual phasing is required for the aromatic region to distinguish the "roofing" of the para isomer from the complex splitting of the ortho.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on aromatic substitution patterns in NMR/IR).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for general benzonitrile and alkoxybenzene reference spectra).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of AA'BB' vs ABC systems).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Reference for "Ortho Effects" in mass spectrometry).

Sources

Validation

Technical Guide: Optimizing the Utility of 3-[2-(Methylamino)ethoxy]benzonitrile (MEOB) in Medicinal Chemistry

Executive Summary: The "Goldilocks" Scaffold In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 3-[2-(Methylamino)ethoxy]benzonitrile (herein referred to as MEOB ) represents a critical pharmacophore. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 3-[2-(Methylamino)ethoxy]benzonitrile (herein referred to as MEOB ) represents a critical pharmacophore. Structurally, it serves as a simplified scaffold for norepinephrine reuptake inhibitors (NRIs) like Atomoxetine and Nisoxetine, stripping away the phenyl-propyl bulk to isolate the phenoxy-ethyl-amine binding motif.

As a Senior Application Scientist, I often see researchers struggle with the reproducibility of experiments involving this fragment due to a misunderstanding of its physicochemical behavior compared to its primary and tertiary amine analogs. MEOB is a secondary amine , placing it in a "Goldilocks" zone: it offers better metabolic stability and lipophilicity than the primary amine, yet retains the hydrogen-bond donor capability lost in the tertiary amine.

This guide provides a rigorous, data-driven comparison of MEOB against its structural alternatives and details self-validating protocols to ensure experimental reproducibility.

Comparative Analysis: MEOB vs. Alternatives

To objectively evaluate MEOB (CAS 1038699-39-6), we must compare it to its direct structural analogs: the Primary Amine (CAS 120351-94-2) and the Tertiary Amine (CAS 500024-50-0).

Table 1: Physicochemical & Functional Comparison
FeaturePrimary Analog MEOB (The Subject) Tertiary Analog
Chemical Name 3-(2-Aminoethoxy)benzonitrile3-[2-(Methylamino)ethoxy]benzonitrile 3-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Number 120351-94-21038699-39-6 500024-50-0
Amine Type Primary (

)
Secondary (

)
Tertiary (

)
Est. cLogP ~1.15~1.48 ~1.85
H-Bond Donors 21 0
Nucleophilicity High (Prone to over-alkylation)Moderate (Controlled reactivity) None (Non-nucleophilic base)
Metabolic Risk MAO deamination (High)N-Demethylation (Moderate) N-Oxidation (Low)
Synthetic Utility Starting material for librariesScaffold for SAR optimization End-point analog

Expert Insight: The primary amine is often too polar and metabolically labile for late-stage CNS candidates. The tertiary amine loses the critical N-H interaction often required for transporter binding pockets. MEOB strikes the balance, providing the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) while retaining the N-H donor for receptor docking.

Experimental Reproducibility: Critical Protocols

Reproducibility failures with MEOB usually stem from two sources: Salt Hygroscopicity and Nitrosamine Formation . The following protocols are designed to eliminate these variables.

Protocol A: Quality Control & Impurity Detection

Objective: To detect the common "Dimer" impurity formed during synthesis.

Context: During the synthesis of MEOB (often via nucleophilic substitution of 3-cyanophenol with a chloro-ethylamine), a common side reaction is the double alkylation of the amine, creating a "dimer" bridging two benzonitrile rings. This impurity drastically alters binding affinity data.

Methodology:

  • Dissolution: Dissolve 10 mg of MEOB (HCl salt) in 1 mL of Methanol-d4.

  • NMR Validation: Run a 1H-NMR.

    • Target Signal: Look for the N-Methyl singlet at ~2.45 ppm .

    • Impurity Signal: A split or shifted methyl peak, or extra aromatic protons (integration > 4H relative to the methyl 3H), indicates dimerization.

  • HPLC Condition:

    • Column: C18 Reverse Phase (3.5 µm).

    • Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Gradient: 5% to 95% ACN over 10 min.

    • Pass Criteria: Single peak at retention time ~4.5 min. Any peak at ~7.0 min suggests the lipophilic dimer.

Protocol B: Handling the Hygroscopic HCl Salt

Objective: To ensure accurate dosing in biological assays.

Context: MEOB is typically supplied as a Hydrochloride (HCl) salt. It is moderately hygroscopic. Weighing "on the bench" without precaution can lead to a 5-15% error in molar concentration due to absorbed water.

Step-by-Step Workflow:

  • Storage: Store the vial in a desiccator at -20°C.

  • Equilibration: Allow the vial to reach room temperature before opening (prevents condensation).

  • Weighing:

    • Wrong: Weighing on an open balance paper.

    • Right: Weigh directly into a tared vial under a stream of dry Nitrogen or Argon.

  • Stock Solution: Immediately dissolve in dry DMSO to create a 10 mM stock. Aliquot and freeze (-80°C) to prevent freeze-thaw degradation.

Visualizing the Workflow

The following diagrams illustrate the synthesis logic and the decision matrix for selecting MEOB over its analogs.

Diagram 1: Synthesis & Impurity Control Flow

This diagram details the critical control points where the "Dimer" impurity must be checked.

MEOB_Synthesis Start 3-Cyanophenol Reaction Reaction: Base (K2CO3), DMF, 80°C Start->Reaction Reagent N-Methyl-2-chloro ethylamine Reagent->Reaction Crude Crude Mixture Reaction->Crude Check QC Checkpoint: HPLC for Dimer Crude->Check Check->Reaction Fail (Recrystallize) Pure Pure MEOB (Free Base) Check->Pure Pass (>98%) Salt MEOB . HCl (Final Product) Pure->Salt HCl/Ether

Caption: Synthesis workflow highlighting the critical QC checkpoint for dimer detection before salt formation.

Diagram 2: Pharmacophore Selection Decision Tree

Use this logic to determine if MEOB is the correct tool for your specific biological target.

Decision_Tree Need Target Requirement: Monoamine Transporter Ligand Q1 Is H-Bond Donor Required? Need->Q1 Tertiary Use Tertiary Analog (CAS 500024-50-0) Q1->Tertiary No Q2 Is BBB Permeability Critical? Q1->Q2 Yes Primary Use Primary Analog (CAS 120351-94-2) Q2->Primary Low (Peripheral Target) MEOB Use MEOB (CAS 1038699-39-6) Q2->MEOB High (CNS Target)

Caption: Decision matrix for selecting the appropriate amino-ethoxy-benzonitrile analog based on SAR needs.

Safety & Stability Note (The "Hidden" Hazard)

Nitrosamine Risk: As a secondary amine, MEOB is susceptible to nitrosation if exposed to nitrites (often found in water sources or specific reagents like sodium nitrite). N-nitroso compounds are potent carcinogens.

  • Action: Never use nitrite-containing buffers (e.g., for diazotization of other compounds) in the same glassware without rigorous cleaning.

  • Storage: Store away from NOx sources (fume hoods with nitric acid digestion).

References

The following sources validate the chemical identity, availability, and physicochemical properties of the compounds discussed.

  • Accela ChemBio. Material Safety Data Sheet (MSDS) for CAS 1038699-39-6. [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Methylamino)ethoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[2-(Methylamino)ethoxy]benzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.